An In-Depth Technical Guide to 10-Undecen-1-ol: Synthesis, Properties, and Applications in Research and Development
CAS Number: 112-43-6 This technical guide provides a comprehensive overview of 10-Undecen-1-ol, a versatile long-chain unsaturated alcohol, for researchers, scientists, and drug development professionals. The document de...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 112-43-6
This technical guide provides a comprehensive overview of 10-Undecen-1-ol, a versatile long-chain unsaturated alcohol, for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis protocols, and explores its applications as a chemical intermediate and a precursor for materials with biological activity.
Physicochemical and Spectroscopic Data
10-Undecen-1-ol, also known as undecylenyl alcohol, is a colorless liquid with the molecular formula C₁₁H₂₂O[1]. It possesses a terminal double bond and a primary hydroxyl group, making it a valuable bifunctional molecule for chemical synthesis[1]. A summary of its key quantitative properties is presented in Table 1.
Property
Value
Reference
CAS Number
112-43-6
Molecular Formula
C₁₁H₂₂O
Molecular Weight
170.29 g/mol
Density
0.85 g/mL at 25 °C
Boiling Point
132-133 °C at 15 mmHg
Melting Point
-3 °C
Flash Point
125 °C (closed cup)
Refractive Index
1.448–1.453 at 20 °C
Solubility
Soluble in alcohol and ether; practically insoluble in water.
Spectroscopic data, including mass spectrometry and infrared (IR) spectroscopy, are available through the NIST WebBook for structural confirmation.
Synthesis and Reactivity
10-Undecen-1-ol is primarily synthesized through the reduction of 10-undecenoic acid or its esters. A common and efficient laboratory-scale synthesis protocol is detailed below.
Experimental Protocol: Synthesis of 10-Undecen-1-ol from 10-Undecenoic Acid
Objective: To synthesize 10-Undecen-1-ol via the reduction of 10-undecenoic acid using lithium aluminum hydride (LiAlH₄).
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.50 g, 40.76 mmol) and anhydrous THF (100 mL).
Cool the stirred suspension to 0 °C using an ice bath.
Dissolve 10-undecenoic acid (5.0 g, 27.17 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.
Add the 10-undecenoic acid solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Carefully quench the reaction by slowly adding ethyl acetate.
Filter the resulting solution to remove inorganic salts.
Wash the organic layer with deionized water and then with brine.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of 4% ethyl acetate in hexane, to yield 10-Undecen-1-ol as a colorless oil (yield: ~97%).
Characterization: The structure of the synthesized 10-Undecen-1-ol can be confirmed by IR and NMR spectroscopy.
The presence of both a terminal alkene and a primary alcohol allows 10-Undecen-1-ol to undergo a variety of chemical transformations. It is a key monomer in polymerization reactions and serves as a precursor for the synthesis of various derivatives, including esters and ethers.
Applications in Research and Development
Polymer Chemistry
The terminal double bond of 10-Undecen-1-ol makes it a valuable monomer for the synthesis of functional polymers through various polymerization techniques. These polymers, bearing pendant hydroxyl groups, can be further modified for a range of applications.
Diagram 1: General workflow for the polymerization of 10-Undecen-1-ol.
Intermediate in Drug Development and Biologically Active Molecules
While 10-Undecen-1-ol itself is primarily used as a flavoring agent, its derivatives have shown promise for biological applications. The related compound, 10-undecenoic acid, is a known antifungal agent. Research has extended to the synthesis of esters of 10-undecenoic acid, which have demonstrated significant antimicrobial and antifungal activities. This suggests that ester derivatives of 10-Undecen-1-ol could also be promising candidates for the development of new antimicrobial agents.
A study on aliphatic esters of 10-undecylenic acid revealed high antifungal activity, particularly for i-Amyl-10-undecylenate. This highlights a potential area of investigation for drug development professionals, where 10-Undecen-1-ol can serve as the alcohol moiety in the synthesis of novel ester compounds with potential therapeutic value.
Diagram 2: Logical relationship for the synthesis and evaluation of bioactive esters.
Potential Interactions with Cellular Membranes
Long-chain alcohols and their derivatives are known to interact with cell membranes, which can be a mechanism for their antimicrobial activity. While specific signaling pathway interactions for 10-Undecen-1-ol are not well-documented, its structural similarity to other membrane-active compounds suggests a potential mechanism of action involving the disruption of the cell membrane integrity of microorganisms. This is a plausible area for further investigation by researchers.
Conclusion
10-Undecen-1-ol is a readily accessible and versatile chemical building block with established applications in polymer science and as an intermediate in the synthesis of fine chemicals. For drug development professionals and researchers, its true potential may lie in its use as a scaffold for the creation of novel derivatives, such as esters, with significant biological activities. Further research into the synthesis and biological evaluation of such derivatives is warranted to fully explore the therapeutic potential of this long-chain unsaturated alcohol.
The Enigmatic Presence of 10-Undecen-1-ol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Undecen-1-ol, a medium-chain unsaturated fatty alcohol, is a molecule of interest for its utility in the fragrance, cosmetic, and pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecen-1-ol, a medium-chain unsaturated fatty alcohol, is a molecule of interest for its utility in the fragrance, cosmetic, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence in the plant kingdom is less documented and appears to be limited to trace amounts in specific species. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 10-undecen-1-ol in plants. It collates the available, albeit scarce, quantitative data, details the analytical methodologies employed for its detection, and explores its putative biosynthetic origins. This document aims to serve as a foundational resource for researchers investigating the natural sources, biosynthesis, and potential applications of this valuable biomolecule.
Natural Occurrence of 10-Undecen-1-ol in Plants
The presence of 10-undecen-1-ol in the plant kingdom is not widespread. To date, its identification has been primarily associated with the volatile profiles of a limited number of fruits. The most cited plant source is the mango (Mangifera indica), and it has also been identified as a characteristic volatile compound in certain processed fruit products.
Quantitative Data
Quantitative data on the concentration of 10-undecen-1-ol in plant materials is exceptionally scarce in publicly available literature. While its presence has been confirmed in the species listed below, specific concentrations are often not reported or are below the quantification limits of the analytical methods used in broad-spectrum volatile analyses.
Plant Species
Plant Part/Product
Concentration
Reference
Mangifera indica (Mango)
Fruit
Reported as a volatile component, but quantitative data is not available in the reviewed literature.[1]
Note: The lack of quantitative data highlights a significant gap in the current research and underscores the need for targeted analytical studies to determine the concentration of 10-undecen-1-ol in various plant sources.
Experimental Protocols for Detection and Analysis
The identification of 10-undecen-1-ol in plant matrices is typically achieved through chromatographic techniques coupled with mass spectrometry, which are standard methods for the analysis of volatile and semi-volatile organic compounds in complex mixtures like essential oils and food aromas.
General Workflow for Volatile Compound Analysis
The general workflow for identifying 10-undecen-1-ol in plant samples involves extraction of the volatile fraction, followed by separation and identification.
Figure 1: General experimental workflow for the identification of 10-undecen-1-ol in plant materials.
Extraction of Volatile Compounds
A common technique for the extraction of volatile and semi-volatile compounds from plant materials is Headspace Solid-Phase Microextraction (HS-SPME).
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition into the stationary phase. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
Typical Procedure (as applied to pear syrup analysis):
A known quantity of the sample (e.g., 4 g of pear syrup) is mixed with distilled water (e.g., 20 mL).
An aliquot of this solution (e.g., 2.5 mL) is placed in a headspace vial.
Sodium chloride (e.g., 0.9 g) is added to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.
An internal standard (e.g., 50 µL of 0.04 g/L 3-nonanone) is added for quantification purposes.
The vial is sealed and equilibrated at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).
The SPME fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
The fiber is then retracted and introduced into the GC injector for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile compounds.
Principle: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for identification.
Typical GC-MS Parameters:
Injector: Splitless mode, temperature around 250 °C.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
Oven Temperature Program: An initial temperature of around 40-80 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-290 °C.
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of approximately m/z 35-500.
Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with published values.
Biosynthesis of 10-Undecen-1-ol in Plants
The precise biosynthetic pathway of 10-undecen-1-ol in plants has not been elucidated. However, it is hypothesized to originate from the general fatty acid biosynthesis pathway, which produces fatty acyl-ACPs (acyl carrier proteins) that can be subsequently modified. The production of a C11 alcohol is unusual, as the primary products of de novo fatty acid synthesis in plants are C16 and C18 fatty acids.
Putative Biosynthetic Pathway
The formation of 10-undecen-1-ol likely involves a specialized branch of the fatty acid metabolic pathway. The key steps would involve the synthesis of an 11-carbon fatty acid precursor, its desaturation, and subsequent reduction to the corresponding alcohol.
Spectroscopic Profile of 10-Undecen-1-ol: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 10-undecen-1-ol, a valuable long-chain unsaturated primary alcohol utilized in the fragrance and polymer industri...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 10-undecen-1-ol, a valuable long-chain unsaturated primary alcohol utilized in the fragrance and polymer industries. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a detailed chemical signature of the molecule, crucial for quality control, structural elucidation, and research and development applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 10-undecen-1-ol.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The terminal vinyl group, the hydroxyl proton, and the long alkyl chain are all clearly delineated.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~5.8
ddt
1H
H-10
~4.9
m
2H
H-11
~3.6
t
2H
H-1
~2.0
q
2H
H-9
~1.5
p
2H
H-2
~1.3
m
12H
H-3 to H-8
~1.6 (variable)
s (broad)
1H
-OH
Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity is abbreviated as follows: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet, ddt = doublet of doublets of triplets.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in 10-undecen-1-ol.
Chemical Shift (δ) ppm
Assignment
~139.2
C-10
~114.1
C-11
~63.1
C-1
~33.8
C-9
~32.8
C-2
~29.5
Methylene Chain
~29.4
Methylene Chain
~29.1
Methylene Chain
~28.9
Methylene Chain
~25.7
C-3
Note: Chemical shifts are referenced to a standard solvent signal. Assignments are based on predictive models and comparison with similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of 10-undecen-1-ol showcases the characteristic vibrational frequencies of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Wavenumber (cm⁻¹)
Intensity
Assignment
~3330
Strong, Broad
O-H Stretch
~3075
Medium
=C-H Stretch (vinyl)
~2925
Strong
C-H Stretch (alkane)
~2855
Strong
C-H Stretch (alkane)
~1640
Medium
C=C Stretch (vinyl)
~1465
Medium
C-H Bend (alkane)
~1058
Strong
C-O Stretch
~990
Strong
=C-H Bend (vinyl out-of-plane)
~910
Strong
=C-H Bend (vinyl out-of-plane)
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 10-undecen-1-ol results in a characteristic fragmentation pattern that can be used for its identification.
m/z
Relative Intensity
Possible Fragment
170
Low
[M]⁺ (Molecular Ion)
152
Moderate
[M-H₂O]⁺
97
Moderate
[C₇H₁₃]⁺
83
High
[C₆H₁₁]⁺
69
High
[C₅H₉]⁺
55
Very High
[C₄H₇]⁺
41
High
[C₃H₅]⁺
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 10-undecen-1-ol was prepared in a deuterated solvent (typically CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Data was processed with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
A thin film of neat 10-undecen-1-ol was placed between two salt plates (e.g., NaCl or KBr). The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy was set to a standard value of 70 eV. The resulting ions were separated by a mass analyzer and detected to generate the mass spectrum.
Visualizations
To aid in the understanding of the spectroscopic analysis workflow, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of 10-undecen-1-ol.
Caption: Logical relationship of spectroscopic data for 10-undecen-1-ol.
Exploratory
Synthesis of 10-Undecen-1-ol from Undecylenic Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals Abstract 10-Undecen-1-ol, a valuable unsaturated fatty alcohol, serves as a versatile building block in the synthesis of fragrances, pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecen-1-ol, a valuable unsaturated fatty alcohol, serves as a versatile building block in the synthesis of fragrances, pharmaceuticals, and polymers.[1][2] Its terminal double bond and primary alcohol functionality make it an attractive intermediate for further chemical modification. This technical guide provides a comprehensive overview of the synthesis of 10-undecen-1-ol from its precursor, undecylenic acid. The primary focus is on the selective reduction of the carboxylic acid group while preserving the terminal alkene. This document details the prevalent synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the effective production of this important oleochemical.
Introduction
10-Undecen-1-ol, also known as undecylenic alcohol, is a colorless liquid with a mild, waxy, and slightly citrus-like odor.[1][3][4] It is soluble in alcohol and ether but immiscible with water. The synthesis of 10-undecen-1-ol from undecylenic acid is a fundamental transformation in organic chemistry, involving the selective reduction of a carboxylic acid in the presence of a carbon-carbon double bond. Undecylenic acid itself is readily available, being derived from the pyrolysis of ricinoleic acid from castor oil. This makes the synthesis of 10-undecen-1-ol a key process in converting a renewable feedstock into a valuable chemical intermediate.
Table 1: Physicochemical Properties of Undecylenic Acid and 10-Undecen-1-ol
Property
Undecylenic Acid
10-Undecen-1-ol
Molecular Formula
C₁₁H₂₀O₂
C₁₁H₂₂O
Molecular Weight
184.28 g/mol
170.29 g/mol
Appearance
Colorless oil or solid
Colorless to pale yellow liquid
Melting Point
23 °C
-17 to -15 °C
Boiling Point
275 °C
247-249 °C
Density
0.912 g/mL
0.84-0.85 g/mL
CAS Number
112-38-9
112-43-6
Synthetic Methodologies
The primary route for the synthesis of 10-undecen-1-ol from undecylenic acid is through the reduction of the carboxylic acid moiety. The key challenge lies in the chemoselectivity of the reducing agent, which must not reduce the terminal double bond.
Reduction using Lithium Aluminum Hydride (LAH)
The most effective and widely reported method for this transformation is the use of lithium aluminum hydride (LiAlH₄). LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols in high yields. It is a nucleophilic reducing agent that readily attacks the carbonyl carbon.
Reaction Scheme:
Caption: General workflow for the reduction of undecylenic acid.
The following protocol is adapted from a literature procedure with a reported yield of 97%.
To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) under an inert atmosphere, add a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) dropwise with vigorous stirring at 0 °C.
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.
Carefully quench the reaction by the dropwise addition of ethyl acetate.
Filter the resulting solution.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure.
Purify the residue by column chromatography using a mixture of 4% ethyl acetate in hexane as the eluent.
The final product, 10-undecen-1-ol, is obtained as a colorless oil (4.48 g, 97% yield).
Table 2: Summary of the LiAlH₄ Reduction Protocol
Parameter
Value
Reactants
Undecylenic acid, Lithium aluminum hydride
Solvent
Dry Tetrahydrofuran (THF)
Reaction Temperature
0 °C to room temperature
Reaction Time
30 minutes
Work-up
Quenching with ethyl acetate, aqueous wash
Purification
Column chromatography
Reported Yield
97%
The reduction of a carboxylic acid with LiAlH₄ proceeds through a series of steps.
Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.
Initially, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, and a subsequent hydride transfer to the carbonyl carbon occurs. This process is repeated, leading to an intermediate aldehyde which is immediately further reduced to the primary alcohol. The final product is obtained after an aqueous workup to protonate the resulting alkoxide.
Other Reducing Agents
While LiAlH₄ is highly effective, other reducing agents can also be considered, each with its own advantages and disadvantages.
Borane Complexes (e.g., BH₃-THF): Borane is known to selectively reduce carboxylic acids in the presence of other functional groups like esters. It is a less powerful reducing agent than LiAlH₄ and can offer a milder reaction. However, borane-dimethylsulfide (BH₃-SMe₂), while more stable and concentrated, has an unpleasant odor.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is generally not reactive enough to reduce carboxylic acids on its own. However, the carboxylic acid can first be activated, for example, by conversion to an ester, and then reduced with NaBH₄. This two-step process can be an alternative if LiAlH₄ is incompatible with other functional groups in the molecule.
Catalytic Hydrogenation
Catalytic hydrogenation is another potential method for the reduction of undecylenic acid. This method involves the use of hydrogen gas and a metal catalyst. However, a significant challenge is the potential for the simultaneous reduction of the carbon-carbon double bond. Selective catalysts and specific reaction conditions are required to favor the reduction of the carboxylic acid over the alkene. Ruthenium-based catalysts have shown promise in the selective reduction of esters to alcohols, suggesting their potential applicability in this context.
Characterization of 10-Undecen-1-ol
The successful synthesis of 10-undecen-1-ol can be confirmed using various spectroscopic techniques.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing hydrogen gas which is flammable. All reactions involving LiAlH₄ must be conducted in a dry, inert atmosphere using anhydrous solvents. Appropriate personal protective equipment should be worn at all times.
Conclusion
The synthesis of 10-undecen-1-ol from undecylenic acid is a well-established transformation, with the reduction using lithium aluminum hydride being the most efficient and high-yielding method reported to date. This guide provides the necessary theoretical background and practical experimental details for researchers to successfully perform this synthesis. The resulting 10-undecen-1-ol is a valuable platform chemical with broad applications, and its synthesis from a renewable feedstock underscores its importance in sustainable chemistry. Further research into selective catalytic hydrogenation methods could provide even more environmentally benign and industrially scalable production routes in the future.
Thermochemical Data and Reaction Pathways of 10-Undecen-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the thermochemical properties of 10-undecen-1-ol, intended for researchers, scientists, and professionals in drug development and materials science. This document...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the thermochemical properties of 10-undecen-1-ol, intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes available thermochemical data, details relevant experimental methodologies for its determination, and visualizes key reaction pathways involving this versatile long-chain unsaturated alcohol.
Thermochemical Data of 10-Undecen-1-ol
Table 1: Estimated Thermochemical Data for 10-Undecen-1-ol
Property
Symbol
Value
Unit
Source / Method
Molar Mass
M
170.29
g/mol
IUPAC
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)
Table 2: Experimental Thermochemical Data for 1-Undecanol (for comparison)
Property
Symbol
Value
Unit
Source
Standard Molar Enthalpy of Formation (Liquid, 298.15 K)
ΔfH°l
-433.9 ± 1.3
kJ/mol
NIST WebBook
Standard Molar Enthalpy of Vaporization (298.15 K)
ΔvapH°
76.5 ± 1.7
kJ/mol
NIST WebBook
Standard Molar Heat Capacity (Liquid, 298.15 K)
Cp,l
344.9 ± 1.0
J/(mol·K)
NIST WebBook
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for compounds like 10-undecen-1-ol relies on precise calorimetric measurements. The following section details a standard experimental protocol for determining the enthalpy of combustion, a key parameter for deriving the enthalpy of formation.
Determination of the Enthalpy of Combustion using Bomb Calorimetry
The standard molar enthalpy of combustion (ΔcH°) of a liquid organic compound such as 10-undecen-1-ol can be determined using a static bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.
Apparatus:
Static bomb calorimeter
Oxygen cylinder with pressure regulator
Crucible (platinum or stainless steel)
Fuse wire (e.g., platinum or nickel-chromium)
Cotton thread
Balance (accurate to ±0.0001 g)
Thermometer or temperature sensor with high resolution (e.g., ±0.001 K)
Pellet press (for solid samples, not required for liquid 10-undecen-1-ol)
Procedure:
Sample Preparation: A precisely weighed sample of 10-undecen-1-ol (typically 0.5 - 1.0 g) is placed in the crucible. A piece of fuse wire of known mass and length is connected to the electrodes of the bomb, with a cotton thread tied to the wire and its end dipped into the liquid sample to ensure ignition.
Bomb Assembly and Charging: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.
Calorimeter Setup: The bomb is placed in the calorimeter vessel, which is then filled with a known mass of water. The calorimeter is assembled with a stirrer and a temperature measuring device.
Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the initial drift).
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a constant rate of temperature change is again established (the final drift).
Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured to determine the amount of wire that has combusted. The bomb washings are collected to analyze for the formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contained sulfur), which contribute to the total heat released.
Calculations:
The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the heat capacity of the calorimeter (C_calorimeter). The heat capacity of the calorimeter is determined in separate experiments using a standard substance with a known heat of combustion, such as benzoic acid.
q_total = C_calorimeter × ΔT
The heat of combustion of the sample (q_sample) is then found by subtracting the heat contributions from the combustion of the fuse wire (q_fuse) and the formation of nitric acid (q_acid).
q_sample = q_total - q_fuse - q_acid
Finally, the standard molar enthalpy of combustion (ΔcH°) is calculated by dividing the heat of combustion of the sample by the number of moles of the sample burned.
ΔcH° = - (q_sample / n_sample)
The negative sign indicates that the combustion is an exothermic process.
Visualized Reaction Pathways
10-Undecen-1-ol, with its terminal double bond and primary alcohol functional group, is a valuable monomer for the synthesis of various polymers. The following diagrams, generated using the DOT language, illustrate two important polymerization pathways.
Hydroesterificative polymerization is an atom-economical method for producing polyesters from unsaturated alcohols. In this process, carbon monoxide is incorporated into the polymer backbone. The reaction is typically catalyzed by a palladium complex.
Solubility Profile of 10-Undecen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 10-Undecen-1-ol in various solvents. The information is compiled from available...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 10-Undecen-1-ol in various solvents. The information is compiled from available experimental data and scientific literature to support research, development, and formulation activities involving this long-chain unsaturated alcohol.
Introduction to 10-Undecen-1-ol
10-Undecen-1-ol, also known as undecylenic alcohol, is a primary alcohol with a terminal double bond. Its chemical structure, consisting of a hydrophilic hydroxyl group and a long hydrophobic carbon chain, dictates its solubility characteristics, making it poorly soluble in water but generally soluble in organic solvents. Understanding its solubility is critical for its application in various fields, including pharmaceuticals, cosmetics, and organic synthesis.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for 10-Undecen-1-ol in a range of solvents. Due to the limited availability of precise quantitative data for all organic solvents, qualitative descriptors are provided where applicable.
Note: "Soluble" and "Miscible" are qualitative terms indicating that 10-Undecen-1-ol dissolves in the solvent, but the exact concentration at saturation is not specified in the cited literature. "Slightly Soluble" and "Sparingly Soluble" indicate a lower degree of solubility.
Factors Influencing Solubility
The solubility of 10-Undecen-1-ol is governed by the "like dissolves like" principle. Its long, nonpolar, 11-carbon chain dominates its physical properties, making it readily soluble in nonpolar organic solvents and solvents with large nonpolar regions. The presence of the terminal hydroxyl (-OH) group allows for hydrogen bonding, which contributes to its solubility in polar protic solvents like alcohols. However, the hydrophobic nature of the long carbon chain limits its solubility in highly polar solvents like water.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method (Adapted from OECD Guideline 105)
This method is considered the gold standard for determining the equilibrium solubility of a substance.
Principle: An excess amount of the solute (10-Undecen-1-ol) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.
Apparatus:
Analytical balance
Thermostatically controlled shaker or agitator
Centrifuge
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Glass vials with screw caps
Procedure:
Preparation of the test solution: Add an excess amount of 10-Undecen-1-ol to a known volume of the solvent in a glass vial. The excess solid should be visible.
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).
Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved material.
Filtration (Optional but Recommended): Filter the aliquot through a membrane filter that does not interact with the solute or solvent to remove any remaining microscopic particles.
Quantification: Analyze the concentration of 10-Undecen-1-ol in the filtered supernatant using a validated analytical method, such as GC or HPLC. A calibration curve prepared with known concentrations of 10-Undecen-1-ol in the same solvent is used for quantification.
Replicate Measurements: The experiment should be performed in replicate (at least triplicate) to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of 10-Undecen-1-ol using the Shake-Flask method.
Shake-Flask Method Workflow
Conclusion
This technical guide has summarized the known solubility of 10-Undecen-1-ol in water and various organic solvents. While quantitative data is available for water and DMSO, the solubility in many common organic solvents is described qualitatively. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs and solvent systems. The inherent lipophilicity of 10-Undecen-1-ol, due to its long carbon chain, is the primary determinant of its solubility profile, making it a versatile compound for formulations requiring miscibility with organic components.
Application Notes & Protocols: Synthesis of Insect Pheromones from 10-Undecen-1-ol
Introduction 10-Undecen-1-ol is a versatile and readily available C11 bifunctional molecule, featuring a primary alcohol at one end and a terminal double bond at the other.[1][2][3] This structure makes it an ideal start...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
10-Undecen-1-ol is a versatile and readily available C11 bifunctional molecule, featuring a primary alcohol at one end and a terminal double bond at the other.[1][2][3] This structure makes it an ideal starting material for the synthesis of a variety of long-chain insect pheromones, particularly those of lepidopteran species, which are often C12-C16 unsaturated alcohols, acetates, or aldehydes.[4] Key chemical transformations such as oxidation, acetylation, and carbon-chain extension via reactions like the Wittig reaction or olefin metathesis allow for the efficient construction of these biologically active molecules.[5] These synthetic pheromones are crucial for developing environmentally benign pest management strategies through mating disruption or monitoring.
General Synthetic Pathways
The primary alcohol and terminal alkene functionalities of 10-undecen-1-ol are key to its utility. The alcohol can be directly converted to an acetate (B1210297) or oxidized to an aldehyde. The terminal alkene allows for chain extension. These fundamental reactions form the basis for synthesizing a range of pheromones.
Caption: General synthetic routes from 10-Undecen-1-ol.
Application Note 1: Synthesis of (Z)-9-Dodecenyl Acetate
(Z)-9-Dodecenyl acetate is a primary component of the sex pheromone for the grape berry moth, Paralobesia viteana. Its synthesis from 10-undecen-1-ol can be achieved in a three-step process involving oxidation, a Wittig reaction for chain extension and introduction of the Z-alkene, and final acetylation.
Experimental Workflow
Caption: Workflow for the synthesis of (Z)-9-Dodecenyl Acetate.
Protocol 1.1: Oxidation of 10-Undecen-1-ol to 10-Undecenal
This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC).
Dissolve (Z)-9-Dodecen-1-ol (1.0 equivalent) in DCM in a round-bottom flask.
Add pyridine (2.0 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the pyridine.
Extract the product with DCM or diethyl ether.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (Z)-9-Dodecenyl acetate.
Application Note 2: Synthesis of 10-Undecenyl Acetate
10-Undecenyl acetate is itself a pheromone component for some moth species. Its synthesis is a straightforward one-step acetylation of the starting material.
Protocol 2.1: Direct Acetylation of 10-Undecen-1-ol
Materials:
10-Undecen-1-ol
Acetic Acid
Sulfuric Acid (concentrated, catalytic amount)
Ethyl Acetate
Saturated Sodium Carbonate solution
Procedure:
Combine 10-Undecen-1-ol (1.0 equivalent) and acetic acid (10 equivalents) in a flask.
Add a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid.
Heat the mixture with stirring (e.g., to 60 °C) for 2-4 hours, monitoring by TLC.
After cooling to room temperature, dilute the mixture with ethyl acetate.
Slowly and carefully add saturated sodium carbonate solution to neutralize the acids.
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to obtain 10-Undecenyl acetate. Purify by column chromatography if needed.
Data Presentation
The following table summarizes typical yields for the synthetic steps described. Actual yields may vary based on reaction scale and purification efficiency.
Application Notes and Protocols: 10-Undecen-1-ol as a Precursor for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Undecen-1-ol, a bio-based long-chain alcohol derived from castor oil, is a versatile precursor for the synthesis of a variety of functional...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecen-1-ol, a bio-based long-chain alcohol derived from castor oil, is a versatile precursor for the synthesis of a variety of functional polymers.[1] Its terminal double bond and hydroxyl group offer dual functionality, enabling its use in several polymerization techniques, including carbonylative polymerization, metallocene-catalyzed polymerization, and as a key building block for monomers in acyclic diene metathesis (ADMET) polymerization. The resulting polymers possess unique properties, making them suitable for a range of applications, from specialty polyolefins to biodegradable polyesters. This document provides detailed application notes and protocols for the synthesis of polymers from 10-undecen-1-ol.
Polymerization Methods
Carbonylative Polymerization for the Synthesis of Polyketoesters
Carbonylative polymerization of 10-undecen-1-ol with carbon monoxide (CO) using a palladium catalyst offers a direct route to polyketoesters. This method involves the competitive insertion of the alkene and CO, along with the alcohol functionality, into the polymer backbone.
A detailed experimental protocol for the carbonylative polymerization of 10-undecen-1-ol is as follows:
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the palladium precursor and the desired bis(phosphine) ligand in a suitable solvent (e.g., dichloromethane) to form the catalyst solution.
Polymerization Setup: In a high-pressure reactor equipped with a magnetic stir bar, add 10-undecen-1-ol and the catalyst solution.
Reaction Execution: Seal the reactor, remove it from the glovebox, and pressurize with carbon monoxide to the desired pressure (e.g., 100 psi). Heat the reactor to the specified temperature and stir for the designated reaction time.
Polymer Isolation: After the reaction, cool the reactor to room temperature and slowly vent the CO pressure. Precipitate the polymer by adding the reaction mixture to a non-solvent such as hexanes.
Purification: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization: Analyze the polymer's molecular weight and dispersity using gel permeation chromatography (GPC). Determine the ketone to ester ratio using nuclear magnetic resonance (NMR) spectroscopy.
Reaction Workflow:
Caption: Workflow for Carbonylative Polymerization.
Metallocene-Catalyzed Polymerization
Metallocene catalysts, such as zirconocene (B1252598) dichloride combined with a cocatalyst like methylaluminoxane (B55162) (MAO), can be used to polymerize 10-undecen-1-ol. The hydroxyl group of the monomer needs to be protected in situ by reacting with an aluminum alkyl, such as triisobutylaluminum (B85569) (TIBA), before polymerization.
Monomer Pre-reaction: In a Schlenk flask under an inert atmosphere, dissolve triisobutylaluminum (TIBA) in toluene (B28343). Cool the solution and add 10-undecen-1-ol dropwise to protect the hydroxyl group.
Catalyst Activation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., Cp2ZrCl2) in toluene and add the MAO solution.
Polymerization: Transfer the pre-reacted monomer solution to the activated catalyst solution. Stir the reaction mixture at the desired temperature for the specified time.
Termination and Isolation: Quench the polymerization by adding acidified ethanol (B145695). Precipitate the polymer, filter, and wash with ethanol and acetone.
Drying: Dry the resulting poly(10-undecen-1-ol) in a vacuum oven at 60 °C.
Characterization: Determine the molar mass by ¹H NMR spectroscopy using the end-group method and analyze the tacticity by ¹³C NMR.
Acyclic Diene Metathesis (ADMET) Polymerization of 10-Undecen-1-ol Derivatives
10-Undecen-1-ol serves as a valuable precursor for creating α,ω-diene monomers suitable for ADMET polymerization. For instance, it can be reacted with 10-undecenoic acid to form undec-10-en-1-yl undec-10-enoate, which can then be polymerized using ruthenium-based catalysts.
Monomer Synthesis: Synthesize the α,ω-diene monomer, for example, by esterification of 10-undecen-1-ol with 10-undecenoic acid.
Polymerization Setup: In a glovebox, add the diene monomer and a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to a Schlenk tube.
Reaction Execution: Conduct the polymerization in bulk (without solvent) or in a high-boiling point solvent under vacuum at an elevated temperature (e.g., 80-90 °C) to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization to completion.
Polymer Isolation: After the desired reaction time, dissolve the viscous polymer in a suitable solvent like chloroform (B151607) and precipitate it into a non-solvent such as methanol.
Purification and Drying: Filter the polymer and dry it under vacuum.
Characterization: Analyze the molecular weight by GPC and the thermal properties by differential scanning calorimetry (DSC).
ADMET Polymerization Cycle:
Caption: Simplified ADMET Polymerization Cycle.
Copolymerization of Ethylene with 10-Undecen-1-ol
Vanadium-based precatalysts can be employed for the copolymerization of ethylene with 10-undecen-1-ol. Similar to metallocene catalysis, the hydroxyl group of 10-undecen-1-ol needs to be pre-treated with a protecting agent, such as diethylaluminium chloride.
Monomer Pre-treatment: In a Schlenk flask under an inert atmosphere, pre-treat the 10-undecen-1-ol with diethylaluminium chloride in a suitable solvent.
Polymerization Setup: Introduce the pre-treated comonomer solution into a reactor. Add the vanadium precatalyst and the cocatalyst.
Reaction Execution: Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
Termination and Isolation: After the allotted time, terminate the polymerization by adding acidified ethanol.
Purification: Wash the resulting copolymer with ethanol and acetone, then dry under vacuum at 60 °C for 12 hours.[6]
Characterization: Determine the comonomer incorporation using ¹³C NMR spectroscopy.
10-Undecen-1-ol is a highly valuable, renewable resource for the synthesis of a diverse range of polymers. The protocols and data presented herein provide a foundation for researchers to explore and develop novel polymeric materials with tailored properties for various applications, including advanced materials and drug delivery systems. The choice of polymerization technique and catalyst system allows for significant control over the final polymer's molecular weight, architecture, and functionality.
Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction Metallocene-catalyzed polymerization offers a powerful tool for the synthesis of polyolefins with well-defined microstructures, narrow molecula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallocene-catalyzed polymerization offers a powerful tool for the synthesis of polyolefins with well-defined microstructures, narrow molecular weight distributions, and the ability to incorporate functional monomers. The polymerization of 10-undecen-1-ol, a long-chain α-olefin bearing a terminal hydroxyl group, using metallocene catalysts allows for the production of functionalized polyolefins. These polymers, featuring pendant hydroxyl groups, are valuable intermediates for further chemical modifications, such as grafting, to create advanced materials for various applications, including drug delivery systems, compatibilizers for polymer blends, and materials with modified surface properties.
The hydroxyl group in 10-undecen-1-ol can poison the metallocene catalyst. Therefore, a crucial step in this polymerization is the in-situ protection of the hydroxyl group, typically achieved by pre-reacting the monomer with an aluminum alkyl cocatalyst, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA). This application note provides an overview of the process, quantitative data from representative catalyst systems, detailed experimental protocols, and visualizations of the polymerization workflow and mechanism.
Data Presentation
The following tables summarize representative quantitative data for the homopolymerization of 10-undecen-1-ol using different metallocene catalyst systems. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Table 1: Polymerization of 10-Undecen-1-ol with Cp₂ZrCl₂/MAO Catalyst System
Entry
Al/Zr Ratio
Polymerization Temp. (°C)
Monomer Conversion (%)
Mₙ ( g/mol )¹
Molar Mass ( g/mol )²
PDI (Mₙ/Mₙ)
Predominant End Group
1
1000
25
65
3400
-
-
Terminal C=C
2
1500
40
78
4200
-
-
Terminal C=C
3
2000
60
85
-
-
-
Terminal C=C
¹ Determined by ¹H NMR end-group analysis.[1]
² Molar masses of synthesized PUol homopolymers were found to be between 3400 and 4200 g/mol .[1] A major improvement in the polymerization rate of 10-undecen-1-ol was observed with increased polymerization temperature and Al/Zr mole ratio.[1] It was possible to find conditions for preparing poly(10-undecen-1-ol)s with terminal double bonds using the catalyst system Cp₂ZrCl₂/MAO.[1]
Table 2: Polymerization of 10-Undecen-1-ol with Different Metallocene Catalysts
Entry
Catalyst
Cocatalyst
Monomer Conversion (%)
Mₙ ( g/mol )
PDI (Mₙ/Mₙ)
Polymer Tacticity
Predominant End Group
1
rac-Et[Ind]₂ZrCl₂
MAO
High
-
Narrow
Isotactic-rich
Internal C=C
2
rac-Me₂Si[2-Me-4,5-BenzInd]₂ZrCl₂
MAO
High
-
Narrow
Isotactic-rich
Internal C=C
3
Cp₂ZrCl₂
MAO
Moderate
3400-4200
Narrow
Atactic
Terminal C=C
Experimental Protocols
Protocol 1: General Procedure for Metallocene-Catalyzed Homopolymerization of 10-Undecen-1-ol
This protocol provides a general method for the polymerization of 10-undecen-1-ol using a metallocene catalyst and MAO as a cocatalyst. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Schlenk flask or glass reactor equipped with a magnetic stirrer and temperature control
Syringes and cannulas for transferring reagents
Vacuum line
Procedure:
Monomer Pre-treatment (Protection of Hydroxyl Group):
In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.
Add the desired amount of 10-undecen-1-ol to the toluene.
Cool the solution to 0 °C.
Slowly add the MAO solution (or TIBA solution) dropwise while stirring. The molar ratio of Al to the hydroxyl groups of the monomer is crucial and typically ranges from 10 to 50.
Allow the reaction mixture to stir at room temperature for at least 1 hour to ensure complete reaction with the hydroxyl groups. This pre-reacted monomer solution is then used in the polymerization step. To get a pre-reacted 10-undecene-1-ol monomer, triisobutyl aluminum (TIBA) and toluene as solvent were fed into a flask. During cooling, 10-undecene-1-ol was added dropwise.
Polymerization:
In a separate, flame-dried Schlenk flask or reactor, add the desired amount of anhydrous toluene.
Add the pre-treated 10-undecen-1-ol solution via cannula.
Bring the reactor to the desired polymerization temperature (e.g., 25-60 °C).
In a separate Schlenk tube, dissolve the metallocene catalyst in a small amount of toluene.
Inject the catalyst solution into the reactor to initiate the polymerization. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 2000.
Maintain the reaction at the set temperature with vigorous stirring for the desired polymerization time (e.g., 1-4 hours).
Termination and Polymer Isolation:
Terminate the polymerization by slowly adding methanol to the reaction mixture.
Pour the polymer solution into an excess of acidic methanol (10% HCl in methanol) to precipitate the polymer and deactivate the catalyst.
Filter the precipitated polymer and wash it extensively with methanol.
Redissolve the polymer in a suitable solvent (e.g., hot toluene or hexane) and re-precipitate it in methanol to remove any remaining catalyst residues.
Dry the final polymer product under vacuum at 40-50 °C to a constant weight.
Protocol 2: Characterization of Poly(10-undecen-1-ol)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To determine the polymer structure, end-groups, and to calculate the number-average molecular weight (Mₙ). Key signals include those for the vinyl end groups and the methylene (B1212753) protons adjacent to the hydroxyl group.
¹³C NMR: To analyze the polymer microstructure, tacticity, and confirm the incorporation of the monomer.
2. Gel Permeation Chromatography (GPC):
To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
To obtain detailed information on the monomer units in the polymer chains and the nature of the head and end groups of the polymers.
4. Differential Scanning Calorimetry (DSC):
To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Visualizations
Caption: Experimental workflow for the metallocene-catalyzed polymerization of 10-undecen-1-ol.
Caption: Simplified mechanism of metallocene-catalyzed polymerization of 10-undecen-1-ol.
Application of 10-Undecen-1-ol in the Fragrance and Perfume Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Undecen-1-ol, also known as undecylenic alcohol or alcohol C11 undecylenic, is a versatile long-chain unsaturated alcohol with the molecular...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecen-1-ol, also known as undecylenic alcohol or alcohol C11 undecylenic, is a versatile long-chain unsaturated alcohol with the molecular formula C₁₁H₂₂O.[1] It is a colorless to pale yellow liquid characterized by a unique and complex olfactory profile, described as fresh, waxy, fatty, with citrusy (specifically, a mild citrus-like odor) and rosy, petal-like nuances.[2] This multifaceted scent profile, combined with its chemical properties, makes it a valuable ingredient in the fragrance and perfume industry. It serves not only as a fragrance component but also as a blending agent and a fixative to enhance the longevity and stability of perfume compositions.[1] Beyond perfumery, 10-Undecen-1-ol is utilized in the cosmetics and personal care industry as an emollient and skin-conditioning agent.[1][3]
This document provides detailed application notes and protocols for the use of 10-Undecen-1-ol in the fragrance and perfume industry, targeting researchers, scientists, and professionals involved in fragrance development and analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 10-Undecen-1-ol is essential for its effective application in fragrance formulations.
Property
Value
Reference
Molecular Formula
C₁₁H₂₂O
Molecular Weight
170.29 g/mol
CAS Number
112-43-6
Appearance
Colorless to pale yellow liquid
Odor Profile
Fresh, fatty, waxy, citrusy, rosy, petal-like
Boiling Point
245-248 °C (at 760 mmHg)
Melting Point
-2 °C
Flash Point
200 °F (93.33 °C)
Specific Gravity
0.842 - 0.850 @ 20°C
Solubility
Soluble in 70% alcohol; miscible with ethanol (B145695) and ether; immiscible with water.
Stability
Stable. Incompatible with strong acids and strong oxidizing agents.
Olfactory Profile and Application in Fragrance Compositions
The unique scent of 10-Undecen-1-ol allows for its use in a variety of fragrance types, where it can impart freshness and complexity.
Olfactory Description
Top Note: Fresh, slightly citrusy, and green.
Heart Note: Waxy, rosy, and floral (petal-like).
Base Note: Fatty and substantive.
Applications in Perfumery
Floral Accords: It is used to give a fresh, dewy note to flower perfumes, particularly rose accords, where it enhances the natural petal-like scent.
Citrus Compositions: Its citrusy facet is utilized to add a fresh, clean note to citrus fragrances.
Soaps and Detergents: It is commonly used to impart a fresh, rosy nuance in soaps and detergents.
Fixative and Blending Agent: Due to its long-chain structure, it acts as a blending agent and can contribute to the longevity of a fragrance.
Example Formulations
While specific formulations containing 10-Undecen-1-ol are often proprietary, the following examples, based on common perfumery practices and formulations for the closely related aldehyde (10-Undecenal), illustrate its potential application and usage levels. The recommended usage level for 10-undecen-1-ol can be up to 10% in the fragrance concentrate.
Table 1: Example Rose Accord
Ingredient
Parts
Purpose
Phenylethyl Alcohol
300
Main rose body
Geraniol
250
Fresh, rosy, geranium note
Citronellol
200
Fresh, rosy, waxy note
10-Undecen-1-ol
50
Fresh, waxy, petal-like effect
Linalool
100
Fresh, floral, woody note
Alpha-Ionone
50
Violet, woody, powdery note
Eugenol
10
Spicy, clove-like nuance
Rose Oxide
5
Green, metallic, rosy top note
Dipropylene Glycol (DPG)
25
Solvent
Total
1000
Table 2: Example Fresh Citrus Formulation
Ingredient
Parts
Purpose
Bergamot Oil
300
Fresh, citrusy, slightly spicy top note
Lemon Oil
150
Fresh, zesty, citrus top note
Hedione (Methyl Dihydrojasmonate)
200
Diffusive, floral, jasmine-like note
10-Undecen-1-ol
80
Clean, waxy, citrus-floral note
Linalool
100
Fresh, floral, woody note
Galaxolide (50% in DPG)
100
Musk, clean, powdery base note
Iso E Super
50
Woody, ambery, smooth base note
Dipropylene Glycol (DPG)
20
Solvent
Total
1000
Experimental Protocols
Synthesis of 10-Undecen-1-ol from Undecylenic Acid
This protocol describes the reduction of undecylenic acid to 10-Undecen-1-ol using lithium aluminum hydride (LiAlH₄).
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL).
Add the undecylenic acid solution dropwise to the LiAlH₄ solution with vigorous stirring, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature.
Quench the reaction by carefully adding ethyl acetate dropwise.
Filter the solution to remove inorganic salts.
Wash the organic layer with deionized water and then with brine.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent using a rotary evaporator.
Purify the resulting crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate in hexane (e.g., 4% ethyl acetate in hexane) to afford 10-Undecen-1-ol as a colorless oil.
Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the quantitative analysis of 10-Undecen-1-ol in a fragrance concentrate.
Instrumentation:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Materials:
Fragrance sample containing 10-Undecen-1-ol
High-purity solvent (e.g., ethanol or hexane)
Internal standard (e.g., a long-chain hydrocarbon or another fragrance ingredient not present in the sample)
Certified reference standard of 10-Undecen-1-ol
Sample Preparation:
Accurately weigh a known amount of the fragrance concentrate (e.g., 100 mg) into a volumetric flask.
Add a known amount of the internal standard.
Dilute to the mark with the chosen solvent.
Prepare a series of calibration standards of 10-Undecen-1-ol with the internal standard in the same solvent.
GC-MS Parameters (Example):
Injector Temperature: 250 °C
Injection Mode: Split (e.g., 50:1 ratio)
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program: 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 40-400
Data Analysis:
Identify the peak for 10-Undecen-1-ol based on its retention time and mass spectrum (characteristic ions: m/z 41, 55, 69, 83, 97).
Construct a calibration curve by plotting the ratio of the peak area of 10-Undecen-1-ol to the peak area of the internal standard against the concentration of the calibration standards.
Quantify the amount of 10-Undecen-1-ol in the sample using the calibration curve.
// Edges
sample_prep -> gc_injection;
gc_injection -> gc_separation;
gc_separation -> ms_detection;
ms_detection -> data_analysis;
data_analysis -> result;
}
dot
Figure 2: General workflow for GC-MS analysis of 10-Undecen-1-ol.
Stability Testing Protocol
This protocol outlines a method for assessing the stability of a fragrance containing 10-Undecen-1-ol in a cosmetic base.
Materials:
Fragrance oil containing a known concentration of 10-Undecen-1-ol
Cosmetic base (e.g., lotion, cream, shampoo)
Climate chambers with controlled temperature and humidity
UV light exposure cabinet
Inert, sealed containers
GC-MS for quantitative analysis
Procedure:
Prepare samples of the cosmetic base containing the fragrance oil at a specified concentration.
Prepare a control sample of the fragrance oil in an inert solvent.
Store the samples under various conditions:
Accelerated Stability: 40-45 °C for 1-3 months.
Real-Time Stability: Room temperature (20-25 °C) for the expected shelf life of the product.
Light Stability: Exposure to UV light for a specified duration.
Freeze-Thaw Cycles: Alternate between freezing (-10 to -20 °C) and thawing (room temperature) for several cycles.
At specified time points (e.g., 0, 1, 2, 3 months for accelerated testing), withdraw samples.
Extract the fragrance from the cosmetic base using an appropriate solvent extraction method.
Quantify the concentration of 10-Undecen-1-ol in the extracts using the GC-MS protocol described in section 4.2.
Evaluate changes in olfactory profile, color, and pH of the cosmetic product.
Data Analysis:
Plot the concentration of 10-Undecen-1-ol as a function of time for each storage condition.
Calculate the percentage degradation.
Record any significant changes in the physical and olfactory properties of the product.
Sensory Analysis Protocol: Triangle Test
This protocol is designed to determine if a perceptible difference exists between a standard fragrance and a test fragrance (e.g., one that has undergone stability testing or a new formulation).
Materials:
Standard fragrance oil
Test fragrance oil
Odorless solvent (e.g., dipropylene glycol)
Glass vials
Smelling strips
Sensory evaluation booths with controlled ventilation and lighting
Panel of trained or semi-trained sensory assessors (minimum of 15 panelists recommended)
Procedure:
Prepare solutions of the standard and test fragrances at the same concentration in the odorless solvent.
For each panelist, present three coded samples in a randomized order. Two samples are identical (either both standard or both test), and one is different.
Instruct each panelist to smell the samples from left to right and identify the sample that is different from the other two.
Provide water and a neutral-smelling substance (e.g., coffee beans) for panelists to reset their sense of smell between evaluations.
Record the responses of each panelist.
Data Analysis:
Count the number of correct responses.
Use a statistical table for the triangle test (based on the number of panelists and the number of correct judgments) to determine if there is a statistically significant difference between the two samples at a chosen confidence level (e.g., 95%).
// Edges
sample_prep -> panelist_setup;
panelist_setup -> evaluation;
evaluation -> data_collection;
data_collection -> stat_analysis;
stat_analysis -> result;
}
dot
Figure 3: Workflow for a triangle test sensory evaluation.
Conclusion
10-Undecen-1-ol is a valuable and versatile ingredient in the modern perfumer's palette. Its unique combination of fresh, waxy, citrus, and rosy notes allows for its use in a wide array of fragrance applications, from enhancing floral bouquets to providing a clean lift to citrus compositions. The protocols provided in this document for synthesis, quality control, stability testing, and sensory analysis offer a comprehensive framework for researchers and scientists to effectively utilize and evaluate 10-Undecen-1-ol in the development of new and innovative fragrances. A thorough understanding of its properties and a systematic approach to its application will enable the creation of high-quality, stable, and aesthetically pleasing scented products.
Application Notes and Protocols for the HPLC Analysis of 10-Undecen-1-ol and its Derivatives
These application notes provide detailed methodologies for the quantitative analysis of 10-Undecen-1-ol and its derivatives by High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide detailed methodologies for the quantitative analysis of 10-Undecen-1-ol and its derivatives by High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Direct Analysis of 10-Undecen-1-ol by Reversed-Phase HPLC
This method is suitable for the direct analysis of 10-Undecen-1-ol, particularly for preparative separations or when analyzing formulations where the concentration is sufficiently high for detection without derivatization.[1] Since 10-Undecen-1-ol lacks a strong chromophore, detection is typically performed at low UV wavelengths. For trace analysis, derivatization is recommended (see Section 2).
Application Note: Gas Chromatographic Analysis of 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Undecen-1-ol, also known as undecylenic alcohol, is a long-chain unsaturated fatty alcohol with applications in the fragrance, flavor, and p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecen-1-ol, also known as undecylenic alcohol, is a long-chain unsaturated fatty alcohol with applications in the fragrance, flavor, and pharmaceutical industries. Its chemical structure consists of an eleven-carbon chain with a terminal double bond and a primary alcohol functional group. Accurate and reliable quantitative analysis of 10-Undecen-1-ol is crucial for quality control, purity assessment, and formulation development. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 10-Undecen-1-ol, offering high resolution and sensitivity.
This application note provides a detailed protocol for the determination of 10-Undecen-1-ol using gas chromatography with flame ionization detection (GC-FID). The methodology covers sample preparation, including derivatization, GC operating conditions, and expected performance characteristics.
Analytical Method
Due to the polar nature of the hydroxyl group, which can lead to peak tailing and reduced volatility, derivatization is often recommended for the analysis of fatty alcohols. Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique.[1] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic peak shape and sensitivity.
Recommended Gas Chromatography (GC-FID) Method
The following table summarizes a recommended starting point for the GC-FID analysis of 10-Undecen-1-ol. These parameters may require optimization based on the specific instrumentation and analytical requirements.
Parameter
Recommended Condition
Column
Fused silica (B1680970) capillary column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar to mid-polar phase.
Carrier Gas
Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
Inlet
Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio).
Inlet Temperature
250 °C
Oven Temperature Program
Initial temperature: 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes.
Detector
Flame Ionization Detector (FID).
Detector Temperature
280 °C
Hydrogen Flow
30 mL/min
Air Flow
300 mL/min
Makeup Gas (N2 or He)
25 mL/min
Injection Volume
1 µL
Experimental Protocols
Standard and Sample Preparation
a. Stock Standard Solution (1000 µg/mL):
Accurately weigh approximately 10 mg of 10-Undecen-1-ol reference standard into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or hexane.
b. Working Standard Solutions:
Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
c. Sample Preparation:
For neat samples, accurately weigh an appropriate amount of the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range.
For samples in a complex matrix, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary prior to derivatization.
Derivatization Protocol (Silylation)
Pipette 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.
Cap the vials tightly and vortex for 30 seconds.
Heat the vials at 60-70 °C for 30 minutes in a heating block or oven.
Allow the vials to cool to room temperature before GC analysis.
Logical Workflow for GC Analysis of 10-Undecen-1-ol
Caption: Workflow for the GC-FID analysis of 10-Undecen-1-ol.
Data Presentation
The following table summarizes the expected quantitative performance data for the GC-FID analysis of 10-Undecen-1-ol. These values are typical for the analysis of long-chain alcohols and should be experimentally verified.
Parameter
Expected Value/Range
Notes
Retention Time (RT)
Dependent on the specific GC conditions. With the proposed method, the TMS derivative of 10-Undecen-1-ol is expected to elute in the mid-to-late region of the chromatogram.
The Kovats retention index for underivatized 10-Undecen-1-ol on a standard polar column is reported as 1664.
Limit of Detection (LOD)
0.1 - 1 µg/mL
Can be determined based on a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ)
0.5 - 5 µg/mL
Can be determined based on a signal-to-noise ratio of 10.
Linearity (r²)
> 0.995
Over a typical concentration range of 1 - 100 µg/mL.
Precision (%RSD)
< 5%
For replicate injections of a mid-range standard.
Conclusion
The described GC-FID method, incorporating a silylation derivatization step, provides a robust and reliable approach for the quantitative analysis of 10-Undecen-1-ol. The provided protocol offers a solid starting point for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these conditions to meet their specific analytical needs for the quality control and characterization of 10-Undecen-1-ol.
Derivatization of 10-Undecen-1-ol for Enhanced Analytical Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the derivatization of 10-undecen-1-ol, a long-chain unsaturated primary alc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 10-undecen-1-ol, a long-chain unsaturated primary alcohol, for analytical purposes. Derivatization is a critical step to improve the volatility, thermal stability, and detectability of analytes, thereby enhancing chromatographic separation and sensitivity in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
10-Undecen-1-ol is a valuable chemical intermediate in various industries, including pharmaceuticals and fragrances. Accurate and sensitive quantification of this analyte in diverse matrices is often challenging due to its polarity and relatively low volatility. Chemical derivatization addresses these challenges by modifying the hydroxyl functional group, leading to derivatives with improved analytical characteristics. This document outlines three common and effective derivatization strategies: silylation for GC-MS analysis, acylation for GC with electron capture detection, and dansylation for HPLC with fluorescence or mass spectrometry detection.
Derivatization Strategies and Protocols
Silylation for GC-MS Analysis
Silylation is the most prevalent derivatization technique for compounds containing active hydrogens, such as alcohols, prior to GC-MS analysis. The replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group significantly increases the volatility and thermal stability of the analyte. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.
Application Note:
Silylation of 10-undecen-1-ol with BSTFA produces its trimethylsilyl ether, which is more amenable to GC-MS analysis. This derivatization enhances peak shape, reduces tailing, and allows for lower detection limits. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, especially for sterically hindered alcohols. While specific quantitative data for 10-undecen-1-ol is not extensively published, the derivatization of primary alcohols using BSTFA is generally considered to be high-yielding.
Experimental Protocol: Silylation of 10-Undecen-1-ol using BSTFA
Materials:
10-Undecen-1-ol standard or sample extract
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
Acylation with Pentafluorobenzyl Bromide (PFBBr) for GC-ECD/ECNICI-MS Analysis
Acylation with reagents containing electrophilic fluorine atoms, such as pentafluorobenzyl bromide (PFBBr), introduces a polyfluorinated moiety into the molecule. This derivatization significantly enhances the sensitivity of detection by electron capture detection (ECD) or electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS).
Application Note:
Derivatization of 10-undecen-1-ol with PFBBr forms the corresponding pentafluorobenzyl ether. This derivative is highly responsive to electron capture detectors, allowing for trace-level quantification. This method is particularly useful when high sensitivity is required and an ECD or a mass spectrometer capable of ECNICI is available. Optimal reaction conditions for fatty alcohols have been determined to be 60°C for 45 minutes.[2]
Experimental Protocol: PFBBr Derivatization of 10-Undecen-1-ol
Materials:
10-Undecen-1-ol standard or sample extract
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling agent that reacts with primary and secondary amines, phenols, and, under specific conditions, alcohols. The resulting dansyl derivatives exhibit strong fluorescence, enabling highly sensitive detection by HPLC with a fluorescence detector. Furthermore, the dansyl moiety enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
Application Note:
A method for the dansylation of unactivated alcohols has been developed, showing high efficiency and a significant increase in mass spectral sensitivity.[3][4] This derivatization is ideal for the analysis of 10-undecen-1-ol by HPLC-fluorescence or LC-MS, especially when dealing with complex matrices where the selectivity of fluorescence detection is advantageous. The reaction proceeds with a high yield of approximately 96% for cholesterol, a sterically hindered secondary alcohol, suggesting a potentially higher yield for a primary alcohol like 10-undecen-1-ol.[3][4]
Experimental Protocol: Dansylation of 10-Undecen-1-ol
Materials:
10-Undecen-1-ol standard or sample extract
Dansyl chloride solution (e.g., 1 mg/mL in dichloromethane)
4-(Dimethylamino)pyridine (DMAP) solution (e.g., 10 mg/mL in dichloromethane)
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (anhydrous)
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
Heating block or water bath
HPLC system with fluorescence detector or LC-MS system
Procedure:
Ensure the sample containing 10-undecen-1-ol is dry.
Reconstitute the sample in 100 µL of dichloromethane.
The choice of derivatization method for 10-undecen-1-ol depends on the analytical instrumentation available and the required sensitivity and selectivity. Silylation with BSTFA is a robust and widely applicable method for GC-MS analysis. For ultra-trace analysis, acylation with PFBBr coupled with GC-ECD or ECNICI-MS offers excellent sensitivity. Dansylation provides a powerful alternative for HPLC-based methods, offering high sensitivity with fluorescence detection and enhanced ionization for mass spectrometry. The provided protocols and data serve as a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their specific analytical needs.
10-Undecen-1-ol: A Versatile Synthon in Organic Chemistry
Introduction 10-Undecen-1-ol, also known as undecylenyl alcohol, is a bifunctional long-chain alcohol that serves as a valuable and versatile starting material in organic synthesis.[1] Its terminal alkene and primary hyd...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
10-Undecen-1-ol, also known as undecylenyl alcohol, is a bifunctional long-chain alcohol that serves as a valuable and versatile starting material in organic synthesis.[1] Its terminal alkene and primary hydroxyl group provide two reactive sites that can be selectively functionalized, making it an ideal synthon for the construction of a wide array of molecules. Derived from castor oil, a renewable feedstock, 10-undecen-1-ol is an important bio-based building block for the synthesis of polymers, fine chemicals, fragrances, and pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the use of 10-undecen-1-ol in several key areas of organic chemistry.
Physicochemical Properties
A summary of the key physical and chemical properties of 10-undecen-1-ol is presented in the table below.
10-Undecen-1-ol is a valuable monomer for the synthesis of functional polymers through various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) and metallocene-catalyzed polymerization. The resulting polymers contain pendant hydroxyl groups that can be further modified, leading to materials with tailored properties.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization of α,ω-dienes is a step-growth condensation reaction that proceeds via olefin metathesis, typically catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts. The reaction is driven by the removal of a small volatile alkene, usually ethylene. While 10-undecen-1-ol itself is not a diene, it can be converted into a symmetrical α,ω-diene monomer suitable for ADMET. Alternatively, it can be used in copolymerizations.
A general workflow for ADMET polymerization is depicted below.
General workflow for ADMET polymerization.
Experimental Protocol: Synthesis of Unsaturated Polyesters via ADMET Copolymerization
This protocol describes the ADMET copolymerization of a dianhydro-D-glucityl bis(undec-10-enoate) monomer (M1) with 1,9-decadiene (B157367) (DCD) using a Hoveyda-Grubbs 2nd generation catalyst (HG2), which is a representative example of how 10-undecen-1-ol derivatives can be polymerized.
Materials:
Dianhydro-D-glucityl bis(undec-10-enoate) (M1)
1,9-decadiene (DCD)
Hoveyda-Grubbs 2nd generation catalyst (HG2)
Anhydrous Chloroform (CHCl₃)
Methanol
Procedure:
In a glovebox, add a prescribed amount of 1,9-decadiene (DCD) and a solution of the HG2 catalyst in anhydrous CHCl₃ to a 50 mL Schlenk tube.
Stir the solution for 10 minutes at 25 °C under a nitrogen atmosphere.
Add dianhydro-D-glucityl bis(undec-10-enoate) (M1, e.g., 150 mg, 0.325 mmol) to the reaction mixture.
Remove the Schlenk tube from the glovebox and place it in an oil bath preheated to 50 °C.
Stir the reaction mixture magnetically under these conditions.
After the desired reaction time, dissolve the resulting polymer in a minimal amount of CHCl₃ and precipitate it by adding the solution dropwise to vigorously stirred methanol.
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Monomer Ratio (M1:DCD)
Catalyst Loading (mol%)
Time (h)
Mn ( g/mol )
Đ (Mw/Mn)
1:1
0.2
3
12,800
1.7
1:5
0.2
3
15,600
1.8
1:10
0.2
3
18,300
1.9
1:10
0.2
6
23,400
2.0
Data adapted from a study on the ADMET copolymerization of a 10-undecenoate derivative.
Metallocene-Catalyzed Polymerization
Metallocene catalysts, in combination with a cocatalyst such as methylaluminoxane (B55162) (MAO), can be used for the polymerization of 10-undecen-1-ol. A key consideration is the protection of the hydroxyl group to prevent catalyst poisoning. This is typically achieved by pre-reacting the monomer with an aluminum alkyl, such as triisobutylaluminum (B85569) (TIBA).
Experimental Protocol: Homopolymerization of 10-Undecen-1-ol
This protocol provides a general procedure for the homopolymerization of 10-undecen-1-ol using a metallocene catalyst system.
In a glovebox, add a calculated amount of TIBA and toluene to a flask.
Cool the flask and add 10-undecen-1-ol dropwise to pre-react and protect the hydroxyl group.
In a separate reactor, introduce a solution of MAO in toluene.
Add the pre-reacted 10-undecen-1-ol monomer to the reactor.
Initiate the polymerization by injecting a solution of Cp₂ZrCl₂ in toluene.
Maintain the reaction at the desired temperature for a specified time.
Quench the polymerization by adding acidic methanol.
Precipitate the polymer in an excess of methanol.
Filter the polymer, wash with methanol, and dry under vacuum.
Catalyst System
Al/Zr ratio
Temperature (°C)
Time (h)
Conversion (%)
Mn ( g/mol )
Cp₂ZrCl₂/MAO
500
50
1
45
3,400
Cp₂ZrCl₂/MAO
1000
70
1
70
4,200
Illustrative data based on typical outcomes of metallocene-catalyzed polymerization of functionalized olefins.
Applications in Fine Chemical Synthesis: Insect Pheromones
10-Undecen-1-ol is a common starting material for the synthesis of various insect pheromones, which are typically long-chain unsaturated aldehydes, alcohols, or acetates. The synthesis often involves a series of functional group transformations to elaborate the carbon chain and introduce the required double bond with specific stereochemistry.
A representative synthetic pathway for the synthesis of an insect pheromone from 10-undecen-1-ol is outlined below.
Synthetic route to an insect pheromone.
Experimental Protocol: Synthesis of (Z)-11-Hexadecenal (a component of the corn earworm moth pheromone)
This multi-step protocol outlines a plausible synthesis of (Z)-11-hexadecenal starting from 10-undecen-1-ol.
Step 1: Protection of the Hydroxyl Group
The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent interference in subsequent steps.
Materials:
10-Undecen-1-ol
3,4-Dihydro-2H-pyran (DHP)
Pyridinium p-toluenesulfonate (PPTS)
Dichloromethane (DCM)
Procedure:
To a solution of 10-undecen-1-ol in DCM, add a catalytic amount of PPTS.
Add DHP dropwise at room temperature and stir the mixture overnight.
Quench the reaction with saturated sodium bicarbonate solution.
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the THP-protected alcohol.
Step 2: Anti-Markovnikov Hydrobromination
The terminal alkene is converted to a primary bromide via a radical-mediated hydrobromination.
Materials:
THP-protected 10-undecen-1-ol
Hydrogen bromide (HBr) in acetic acid
Benzoyl peroxide (radical initiator)
Procedure:
Dissolve the THP-protected 10-undecen-1-ol in a suitable solvent.
Add a catalytic amount of benzoyl peroxide.
Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 11-bromo-1-(tetrahydropyranyloxy)undecane.
Step 3: Wittig Reaction
The carbon chain is extended via a Wittig reaction to introduce the desired carbon skeleton and the Z-alkene.
Materials:
11-bromo-1-(tetrahydropyranyloxy)undecane
Triphenylphosphine (PPh₃)
Pentanal
A strong base (e.g., n-butyllithium or sodium amide)
Anhydrous THF
Procedure:
Prepare the phosphonium salt by refluxing the bromoalkane with PPh₃ in a suitable solvent like toluene.
Suspend the phosphonium salt in anhydrous THF and add a strong base at low temperature to generate the ylide.
Add pentanal to the ylide solution and allow the reaction to proceed to form the (Z)-alkene.
Quench the reaction and extract the product.
Step 4: Deprotection and Oxidation
The THP protecting group is removed, and the resulting alcohol is oxidized to the target aldehyde.
Materials:
The product from Step 3
Acetic acid, THF, water mixture (for deprotection)
Deprotection: Dissolve the protected alkene in a mixture of acetic acid, THF, and water and stir at room temperature to remove the THP group. Purify the resulting alcohol.
Swern Oxidation: Dissolve oxalyl chloride in DCM at -78 °C. Add DMSO, followed by the alcohol. After stirring, add triethylamine. Allow the reaction to warm to room temperature. Quench, extract, and purify the product to obtain (Z)-11-hexadecenal.
Step
Product
Typical Yield (%)
1
THP-protected 10-undecen-1-ol
>95
2
11-bromo-1-(tetrahydropyranyloxy)undecane
80-90
3
(Z)-11-Hexadecen-1-ol (THP-protected)
70-85 (Z/E selectivity dependent on conditions)
4
(Z)-11-Hexadecenal
85-95 (for both steps)
Other Key Transformations of 10-Undecen-1-ol
Hydroformylation
Hydroformylation (or the oxo process) involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 10-undecen-1-ol. This reaction is typically catalyzed by rhodium or cobalt complexes and yields a mixture of linear and branched aldehydes. The linear aldehyde, 12-hydroxydodecanal, is a valuable intermediate for the synthesis of diols and other fine chemicals.
Hydroformylation of 10-undecen-1-ol.
General Protocol for Rhodium-Catalyzed Hydroformylation:
In a high-pressure reactor, dissolve 10-undecen-1-ol and a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and a phosphine or phosphite (B83602) ligand (e.g., BiPhePhos) in a suitable solvent (e.g., toluene).
Seal the reactor, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-40 bar).
Heat the reactor to the reaction temperature (e.g., 120 °C) and stir for the required duration.
After cooling and venting the reactor, the product mixture can be analyzed by GC and NMR to determine the conversion and regioselectivity.
Thiol-Ene "Click" Chemistry
The terminal alkene of 10-undecen-1-ol is an excellent substrate for the thiol-ene "click" reaction. This radical-mediated addition of a thiol across the double bond is highly efficient, proceeds under mild conditions (often photoinitiated), and is tolerant of the hydroxyl group. This reaction can be used to introduce a wide variety of functional groups or to create polymer networks.
Thiol-ene reaction of 10-undecen-1-ol.
General Protocol for Photoinitiated Thiol-Ene Reaction:
In a quartz reaction vessel, dissolve 10-undecen-1-ol, the desired thiol (e.g., 2-mercaptoethanol), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., THF or acetonitrile).
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring.
Monitor the reaction progress by TLC or NMR.
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Epoxidation and Dihydroxylation
The double bond of 10-undecen-1-ol can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a 1,2-diol (10,11-dihydroxyundecan-1-ol).
General Protocol for Epoxidation and Hydrolysis:
Epoxidation: Dissolve 10-undecen-1-ol in a chlorinated solvent like DCM. Add m-CPBA portion-wise at 0 °C. Stir the reaction at room temperature until completion. Wash the reaction mixture with sodium bicarbonate and sodium thiosulfate (B1220275) solutions to remove excess peroxy acid and the benzoic acid byproduct.
Hydrolysis: The isolated epoxide can be hydrolyzed to the diol by stirring with dilute acid (e.g., perchloric acid or sulfuric acid) in a mixture of THF and water.
Applications in Drug Development
While 10-undecen-1-ol is widely used in the synthesis of fragrances and polymers, its application in the synthesis of active pharmaceutical ingredients (APIs) is less direct and often involves its conversion to other key intermediates. For instance, long-chain alcohols and their derivatives are precursors in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects and therapeutic applications, including in the treatment of glaucoma and inflammation. The synthesis of prostaglandins often involves the construction of a cyclopentane (B165970) core and two side chains, where long-chain synthons derived from molecules like 10-undecen-1-ol can be incorporated. However, direct and detailed synthetic routes from 10-undecen-1-ol to specific commercial drugs are not readily found in the public domain, suggesting its role is more as a foundational building block in early-stage synthetic strategies. Similarly, derivatives of long-chain fatty acids and alcohols are explored for the synthesis of novel anti-inflammatory agents.
Conclusion
10-Undecen-1-ol is a highly valuable and versatile synthon in modern organic chemistry. Its dual functionality, combined with its renewable origin, makes it an attractive starting material for a wide range of applications. The protocols and data presented herein demonstrate its utility in the synthesis of advanced polymers, complex fine chemicals like insect pheromones, and as a potential precursor in the development of new pharmaceutical agents. The continued exploration of new reactions and applications of this simple yet powerful molecule will undoubtedly lead to further innovations in chemical synthesis.
Application Notes and Protocols: Reduction of 10-Undecenoic Acid to 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the chemical reduction of 10-undecenoic acid to its corresponding primary alcohol, 10-undecen-1-ol....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical reduction of 10-undecenoic acid to its corresponding primary alcohol, 10-undecen-1-ol. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of monomers, fragrances, and pharmaceutical intermediates. The primary method detailed utilizes lithium aluminum hydride (LAH), a potent reducing agent capable of efficiently converting carboxylic acids to alcohols.[1][2][3][4] An overview of an alternative method using borane (B79455) reagents is also presented for comparison. Safety precautions, reaction setup, workup procedures, and purification are described in detail to ensure reproducible and high-yielding results.
Introduction
10-Undecenoic acid, a readily available renewable resource derived from castor oil, serves as a versatile starting material in chemical synthesis.[5] Its terminal double bond and carboxylic acid functionality allow for a variety of chemical modifications. The reduction of the carboxylic acid group to a primary alcohol yields 10-undecen-1-ol, a valuable bifunctional molecule with applications in polymer chemistry and as a precursor for more complex molecules. This protocol focuses on the robust and high-yielding reduction using lithium aluminum hydride (LAH), a common and powerful hydride reagent. While effective, LAH is a highly reactive and pyrophoric substance that requires careful handling in an anhydrous environment.
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is adapted from a literature procedure for the synthesis of 10-undecen-1-ol.
1. Reaction Setup:
A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen or argon inlet.
The entire apparatus is flame-dried or oven-dried before assembly to ensure all moisture is removed.
The system is flushed with an inert gas (nitrogen or argon) to maintain an anhydrous atmosphere throughout the reaction.
2. Reaction Procedure:
To the reaction flask, add lithium aluminum hydride (1.50 g, 40.76 mmol) and 100 mL of anhydrous tetrahydrofuran (THF) under a positive pressure of inert gas.
Cool the stirred suspension to 0 °C using an ice bath.
Dissolve 10-undecenoic acid (5.0 g, 27.17 mmol) in 10 mL of anhydrous THF in the dropping funnel.
Add the 10-undecenoic acid solution dropwise to the LAH suspension over a period of 30 minutes, maintaining the temperature at 0 °C with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Continue stirring for an additional 30 minutes at room temperature.
3. Reaction Workup and Quenching:
Cool the reaction mixture back down to 0 °C in an ice bath.
Caution: The quenching process is highly exothermic and generates hydrogen gas. Proceed with extreme care and ensure adequate ventilation in a fume hood.
Slowly and carefully add ethyl acetate dropwise to quench the excess LAH. Hydrogen gas evolution will be observed. Continue adding until the effervescence ceases.
Slowly add water (1.5 mL), followed by 15% aqueous sodium hydroxide (B78521) (1.5 mL), and finally water (4.5 mL). This is known as the Fieser workup, which helps to precipitate the aluminum salts as a granular solid that is easier to filter.
Stir the resulting mixture at room temperature for 15-30 minutes.
4. Product Isolation and Purification:
Filter the granular precipitate through a pad of Celite or filter paper and wash the solid thoroughly with diethyl ether or THF.
Combine the filtrate and the washes and transfer to a separatory funnel.
Wash the organic layer sequentially with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude oil by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate and hexane (B92381) (e.g., 4% ethyl acetate in hexane), to afford 10-undecen-1-ol as a colorless oil.
Quantitative Data Summary
Parameter
Value
Reference
Starting Material
10-Undecenoic Acid
5.0 g (27.17 mmol)
Reducing Agent
Lithium Aluminum Hydride (LAH)
1.50 g (40.76 mmol)
Reaction Conditions
Solvent
Anhydrous THF (110 mL total)
Temperature
0 °C to Room Temperature
Reaction Time
1 hour
Product
10-Undecen-1-ol (crude)
-
10-Undecen-1-ol (purified)
4.48 g
Yield
97%
Alternative Reducing Agents
While LAH is highly efficient, other reducing agents can also be employed for the reduction of carboxylic acids. Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a notable alternative.
Feature
Lithium Aluminum Hydride (LAH)
Borane (BH₃)
Reactivity
Very strong, reduces most polar functional groups.
Strong, but more selective than LAH.
Selectivity
Less selective, will also reduce esters, amides, etc.
Can selectively reduce carboxylic acids in the presence of some other functional groups like esters under certain conditions.
Workup
Involves quenching with water/base, which can sometimes be difficult to filter.
Technical Support Center: Purification of 10-Undecen-1-ol
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 10-Undecen-1-ol by...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 10-Undecen-1-ol by column chromatography.
This section addresses common issues encountered during the column chromatography of 10-Undecen-1-ol.
Q1: My 10-Undecen-1-ol is not eluting from the column. What should I do?
A1: This is a common issue, especially given the polar hydroxyl group of the alcohol. Several factors could be responsible:
Insufficient Solvent Polarity: The mobile phase may not be polar enough to displace the alcohol from the silica (B1680970) gel. Alcohols, being polar, adsorb strongly to the acidic silica gel stationary phase.[1]
Solution: Gradually increase the polarity of your eluent. If you are using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. For very slow eluting compounds, adding a small percentage (1-2%) of methanol (B129727) to the mobile phase can be effective.[2]
Compound Degradation: Although less common for this specific molecule, some compounds can decompose on silica gel.[3]
Solution: Test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[3] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or deactivated silica gel.[3]
Undetected Elution: The compound may have eluted in very low concentrations across many fractions.
Solution: Concentrate a few of the collected fractions and re-analyze them by TLC.
Q2: The separation between 10-Undecen-1-ol and my impurities is poor. How can I improve the resolution?
A2: Poor resolution can stem from several sources:
Incorrect Solvent System: The chosen eluent may have a polarity that is too high, causing all compounds to move down the column too quickly and close together.
Solution: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system before running the column. The ideal system should give your target compound, 10-Undecen-1-ol, a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from impurity spots.
Overloading the Column: Adding too much crude sample relative to the amount of silica gel will result in broad bands that overlap.
Solution: A general guideline is to use a silica gel to crude sample weight ratio of 50:1 to 100:1 for difficult separations.
Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and poor separation.
Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Tapping the column gently during packing can help settle the stationary phase evenly.
Q3: My compound is streaking or "tailing" down the column. Why is this happening?
A3: Tailing is often observed with polar compounds like alcohols due to their strong interaction with the stationary phase.
Solution:
Increase Eluent Polarity: Once the compound begins to elute, you can slightly increase the polarity of the mobile phase to help push it off the column more cleanly and reduce tailing.
Optimize Flow Rate: If the flow rate is too fast, the equilibrium between the stationary and mobile phases is not properly established, which can lead to tailing. Try reducing the flow rate.
Check Sample Solubility: If the sample is not fully soluble in the mobile phase as it runs, it can cause tailing. Ensure your crude material is soluble in the chosen eluent system.
Q4: My crude sample is not soluble in the non-polar solvent system I need to use for the column. How do I load it?
A4: This is a frequent problem when purifying polar compounds that require a largely non-polar mobile phase for good separation.
Solution: Dry Loading. Instead of dissolving the sample and pipetting it directly onto the column (wet loading), you can pre-adsorb it onto silica gel.
Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane).
Add a small amount of silica gel (e.g., 5-10 times the mass of your sample) to this solution.
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
Carefully add this powder to the top of your packed column.
Experimental Protocols
Protocol 1: Purification of 10-Undecen-1-ol by Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude 10-Undecen-1-ol.
1. Materials and Equipment:
Crude 10-Undecen-1-ol
Silica gel (60 Å, 230-400 mesh)
Solvents: Hexane and Ethyl Acetate (HPLC grade)
Glass chromatography column
TLC plates, developing chamber, and UV lamp
Fraction collection tubes
Rotary evaporator
2. Pre-Purification Analysis (TLC):
Determine the optimal mobile phase composition by testing various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).
The goal is to achieve an Rf value of ~0.2-0.4 for 10-Undecen-1-ol, with clear separation from impurities. A common starting point for similar alcohols is in the range of 5-15% ethyl acetate in hexane.
3. Column Packing (Slurry Method):
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).
In a beaker, prepare a slurry of silica gel (~50 g for 1 g of crude) in your chosen mobile phase.
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica bed.
4. Sample Loading (Wet Loading):
Dissolve the crude 10-Undecen-1-ol (~1 g) in the minimum amount of mobile phase.
Carefully pipette the dissolved sample onto the top of the silica bed.
Open the stopcock and allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the bed.
Carefully add a thin protective layer of sand on top of the silica.
5. Elution and Fraction Collection:
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow.
Begin collecting fractions. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
Combine the fractions that contain the pure 10-Undecen-1-ol.
Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Common Mobile Phase Systems for Silica Gel Chromatography
Non-Polar Solvent
Polar Solvent
Polarity of System
Comments
Hexane/Heptane
Ethyl Acetate
Low to Medium
A very common and effective system for moderately polar compounds.
Hexane/Heptane
Diethyl Ether
Low to Medium
Ether is slightly more polar than ethyl acetate; good alternative.
Hexane/Heptane
Dichloromethane
Low to Medium
Good for compounds that have solubility issues in hexane.
Dichloromethane
Methanol
Medium to High
Used for more polar compounds that do not elute with less polar systems.
Table 2: Typical Parameters for 10-Undecen-1-ol Purification
Parameter
Value / Type
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Industry standard for normal-phase chromatography of polar organic molecules.
Mobile Phase (Eluent)
5-15% Ethyl Acetate in Hexane (v/v)
Provides good separation for medium-polarity alcohols. A reported synthesis uses 4% ethyl acetate in hexane.
Silica to Crude Ratio
50:1 (w/w)
A 50-100x excess of silica ensures good separation capacity for most mixtures.
Loading Method
Wet or Dry Loading
Dry loading is preferred if the sample has poor solubility in the mobile phase.
Stability and storage conditions for 10-Undecen-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 10-Undecen-1-ol to ensure experimental success and maint...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 10-Undecen-1-ol to ensure experimental success and maintain product integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat 10-Undecen-1-ol?
A1: For long-term storage, it is recommended to store neat 10-Undecen-1-ol in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, it should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents and concentrated acids.[3][4][5] Some suppliers recommend storage under an inert atmosphere, such as nitrogen.
Q2: How should I store solutions of 10-Undecen-1-ol?
A2: The storage conditions for solutions of 10-Undecen-1-ol depend on the solvent and the desired storage duration. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. One supplier suggests that solutions can be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere.
Q3: What is the appearance of 10-Undecen-1-ol and what do I do if it changes?
A3: 10-Undecen-1-ol is typically a colorless to light yellow liquid. If you observe a significant change in color, viscosity, or the appearance of precipitates, it may indicate degradation or contamination. In such cases, it is advisable to verify the purity of the compound before use.
Q4: What materials are incompatible with 10-Undecen-1-ol?
A4: 10-Undecen-1-ol is incompatible with strong acids, strong oxidizing agents, and bases, which may catalyze degradation or trigger exothermic reactions. Contact with these substances should be avoided.
Q5: Is 10-Undecen-1-ol sensitive to air or light?
A5: While some sources state that the material is stable under normal ambient and anticipated storage and handling conditions, the presence of a terminal double bond and a primary alcohol group suggests potential sensitivity to air (oxidation) and light over extended periods. For this reason, storage under an inert atmosphere like nitrogen is often recommended, especially for long-term storage or when high purity is critical.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpected experimental results
Degradation of 10-Undecen-1-ol due to improper storage.
Verify the purity of your sample using techniques like GC-MS or NMR. Ensure that your storage conditions align with the recommendations (cool, dry, inert atmosphere).
Change in physical appearance (e.g., color)
Oxidation or contamination.
If the material has changed color, it is a sign of potential degradation. It is recommended to use a fresh, unopened sample for sensitive applications. Consider filtering the material if particulates are observed, but re-analysis is strongly advised.
Precipitate formation in solution
Low solubility at storage temperature or solvent evaporation.
If stored at low temperatures, allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If solvent evaporation is suspected, verify the container seal.
Stability and Storage Data Summary
Parameter
Condition
Recommendation/Value
Source
Appearance
Neat
Colorless to light yellow liquid
Storage Temperature
Neat
Room temperature or 4°C
In Solvent
-20°C (for up to 1 month) or -80°C (for up to 6 months)
Storage Atmosphere
Store under an inert atmosphere (e.g., Nitrogen)
Incompatible Materials
Strong acids, strong oxidizing agents
Flash Point
93 °C / 199.4 °F
Boiling Point
245-248 °C at 760 mmHg
Density
~0.85 g/mL at 25 °C
Experimental Protocols
Protocol for Assessing the Stability of 10-Undecen-1-ol via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to assess the purity of 10-Undecen-1-ol and identify potential degradation products over time under specific storage conditions.
Technical Support Center: Synthesis of 10-Undecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 10-undecen-1-ol. Fre...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 10-undecen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 10-undecen-1-ol?
A1: The most common and industrially significant route is a two-step process. First, undecylenic acid is produced via the pyrolysis of ricinoleic acid, which is the major component of castor oil.[1][2] Second, the resulting undecylenic acid is reduced to 10-undecen-1-ol, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]
Q2: What are the major side products I should be aware of during the pyrolysis of ricinoleic acid to undecylenic acid?
A2: The high temperatures required for pyrolysis can lead to several side reactions. Common side products include:
Dehydration Products: Ricinoleic acid can dehydrate to form isomers of linoleic acid.
Polymeric Residues: Undesirable polymerization of reactants or products can occur, leading to high molecular weight residues and reduced yields.
Acrolein: If crude castor oil is used, the glycerol (B35011) backbone can decompose to form acrolein, a volatile and toxic byproduct.[5]
Other Short-Chain Fatty Acids and Ketonic Compounds: Secondary cracking of the primary products can lead to a variety of smaller, volatile molecules.
Q3: Can the terminal double bond of undecylenic acid be accidentally reduced during the LiAlH₄ reduction step?
A3: It is unlikely under standard reaction conditions. Lithium aluminum hydride is a powerful reducing agent for polar functional groups like carboxylic acids, but it does not typically reduce isolated, non-polar carbon-carbon double or triple bonds. The formation of the saturated side product, 1-undecanol, is therefore not a common issue. Reduction of the alkene is possible only in specific cases, such as when it is in conjugation with a phenyl or nitro group.
Q4: My final 10-undecen-1-ol product is impure. What are the likely contaminants?
A4: Impurities in the final product often originate from the starting materials or incomplete reactions. The most common impurities include:
Unreacted Undecylenic Acid: Incomplete reduction will leave traces of the starting carboxylic acid.
Heptanal (B48729): This is the co-product of the pyrolysis step and may be carried through if not properly separated.
Other Fatty Alcohols/Acids: Impurities from the initial castor oil or side products from pyrolysis may also be reduced in the second step.
Aluminum Salts: Incomplete or improper work-up of the LiAlH₄ reaction can leave inorganic aluminum salts in the product.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: A combination of chromatographic and spectroscopic methods is ideal:
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components like 10-undecen-1-ol, heptanal, and other potential side products.
Infrared (IR) Spectroscopy: Useful for monitoring the reaction progress. Key changes include the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) from undecylenic acid, and the appearance of the alcohol O-H stretch (~3300 cm⁻¹) in 10-undecen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the final product and can be used to identify and quantify impurities.
Troubleshooting Guides
Problem 1: Low Yield of Undecylenic Acid in Pyrolysis Step
Potential Cause
Troubleshooting Suggestion
Suboptimal Pyrolysis Temperature
Temperatures that are too low result in incomplete cracking, while excessively high temperatures promote secondary reactions and charring. The optimal range is typically 500-600°C. For best results, perform small-scale optimizations to find the ideal temperature for your specific setup.
Inefficient Cracking/High Residence Time
Prolonged exposure to high temperatures can degrade the desired products. Ensure a setup that allows for the rapid removal of products from the hot zone. Operating under reduced pressure is highly effective for this.
Polymerization and Charring
Direct pyrolysis of castor oil (triglyceride) instead of its methyl ester can lead to polymerization involving the glycerol backbone. It is highly recommended to first convert the castor oil to methyl ricinoleate (B1264116) via transesterification. The co-injection of steam can also help suppress side reactions.
Inefficient Product Collection
Undecylenic acid and heptanal are volatile under pyrolysis conditions. Ensure your condensation train is efficient, using cooled condensers (e.g., a cold finger or a series of condensers) to trap all volatile products.
Problem 2: Incomplete Reduction of Undecylenic Acid
Potential Cause
Troubleshooting Suggestion
Insufficient LiAlH₄
The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride: one for the initial acid-base reaction (deprotonation) and one for the reduction itself. An excess of LiAlH₄ (at least 1.5 to 2 equivalents relative to the carboxylic acid) is recommended to ensure the reaction goes to completion.
Deactivated LiAlH₄ Reagent
LiAlH₄ reacts violently with water. Using old or improperly stored LiAlH₄, or wet solvents/glassware, will deactivate the reagent and lead to incomplete reduction. Always use freshly opened LiAlH₄ or titrate to determine its activity. Ensure all solvents (like THF or diethyl ether) are rigorously dried, and glassware is oven or flame-dried before use.
Reaction Temperature Too Low
While the initial addition of undecylenic acid to the LiAlH₄ suspension is often done at 0°C for safety, the reaction may need to be warmed to room temperature or gently refluxed to proceed to completion. Monitor the reaction by TLC or IR to determine the appropriate reaction time and temperature.
Improper Work-up Procedure
A careful work-up is required to quench excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol product. A common and effective method is the Fieser work-up, involving the sequential, slow addition of water, followed by aqueous NaOH, and then more water. Failure to properly hydrolyze the complex can result in low isolated yields.
Experimental Protocols
Protocol 1: Pyrolysis of Methyl Ricinoleate to Methyl Undecenoate
This protocol is based on industrial processes and should be adapted with appropriate safety measures for a laboratory setting. The process involves the pyrolysis of the methyl ester of ricinoleic acid for cleaner decomposition.
Transesterification of Castor Oil:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add castor oil and 1.5 equivalents of methanol.
Heat the mixture to reflux (approx. 65°C) for 1-2 hours.
After cooling, wash the organic layer with water to remove glycerol and excess methanol. Dry the resulting methyl ricinoleate layer over anhydrous sodium sulfate (B86663).
Pyrolysis:
Set up a pyrolysis apparatus consisting of a feed inlet, a heated tube reactor (packed with inert material like ceramic rings or steel balls), a condenser, and a collection flask. The system should be connected to a vacuum pump.
Heat the reactor to 500-550°C.
Slowly drip the methyl ricinoleate into the heated reactor under reduced pressure.
The volatile products (a mixture of methyl undecenoate and heptanal) will pass through the reactor and be collected in the cooled collection flask.
Saponification and Acidification (to obtain Undecylenic Acid):
The collected pyrolysate is fractionally distilled to separate the lower-boiling heptanal from the methyl undecenoate.
The purified methyl undecenoate is then saponified by refluxing with an excess of aqueous sodium hydroxide (B78521) (e.g., 10% NaOH) until the ester is fully hydrolyzed.
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the undecylenic acid, which can then be collected, washed with water, and dried.
Protocol 2: Reduction of Undecylenic Acid to 10-Undecen-1-ol
This procedure is adapted from known literature methods.
Reaction Setup:
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser (with a drying tube), and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.5 eq.) and anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
Cool the stirred suspension to 0°C using an ice bath.
Addition of Undecylenic Acid:
Dissolve undecylenic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
Add the undecylenic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.
Reaction Completion:
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or IR).
Work-up (Fieser Method):
Cool the reaction mixture back to 0°C.
For 'x' grams of LiAlH₄ used, quench the reaction by the slow, sequential, and careful dropwise addition of:
'x' mL of water
'x' mL of 15% aqueous NaOH
'3x' mL of water
A granular white precipitate of aluminum salts should form.
Isolation:
Stir the mixture at room temperature for 30 minutes.
Filter the mixture through a pad of Celite or anhydrous magnesium sulfate to remove the aluminum salts, washing the filter cake with additional THF or diethyl ether.
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil can be purified by vacuum distillation or column chromatography (e.g., silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient) to yield pure 10-undecen-1-ol.
Data and Visualization
Table 1: Summary of Yields from Synthetic Steps
Reaction Step
Product
Typical Yield
Reference Conditions
Pyrolysis of Castor Oil
Undecylenic Acid
36.0%
550°C, 45 mm Hg, with 0.5% benzoyl peroxide catalyst.
Pyrolysis of Isopropyl Ricinoleate (with steam)
Isopropyl Undecylenate
~87%
500-700°C with steam co-injection. The subsequent hydrolysis to undecylenic acid proceeds with a yield of ~80%.
Reduction of Undecylenic Acid
10-Undecen-1-ol
97%
LiAlH₄ in THF at 0°C to room temperature, followed by column chromatography.
Optimizing reaction conditions for 10-Undecen-1-ol polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 10-undecen-1-ol. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 10-undecen-1-ol. The information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing 10-undecen-1-ol?
A1: The most common methods for polymerizing 10-undecen-1-ol are:
Carbonylative Polymerization: This method utilizes carbon monoxide to produce polyketoesters. It allows for the incorporation of a carbonyl group into the polymer backbone.
Hydroesterificative Polymerization: This technique results in the formation of polyesters. It is particularly useful for controlling the degree of branching in the polymer structure.
Metallocene-Catalyzed Polymerization: This approach employs metallocene catalysts, often in conjunction with a cocatalyst like methylaluminoxane (B55162) (MAO), to produce poly(10-undecen-1-ol). This method offers control over the polymer's tacticity and end-group functionality.
Q2: How can I control the molecular weight of the polymer?
A2: The molecular weight of the resulting polymer is influenced by several factors across the different polymerization methods:
Monomer-to-Initiator/Catalyst Ratio: A higher ratio generally leads to a higher molecular weight.
Reaction Time: Longer reaction times can lead to higher molecular weights, but this can be limited by catalyst stability and monomer consumption.
Temperature: The effect of temperature is complex and method-dependent. In some cases, higher temperatures can increase the rate of polymerization but also the rate of termination reactions, leading to lower molecular weights.
Catalyst/Ligand Selection: The choice of catalyst and ligands has a significant impact on the achievable molecular weight. For instance, in carbonylative polymerization, electron-deficient bis(phosphine) ligands can suppress isomerization and lead to higher molecular weight polymers.[1][2]
Q3: What causes branching in the polymer, and how can it be controlled?
A3: Branching in polyesters derived from 10-undecen-1-ol primarily occurs during hydroesterificative polymerization. The regioselectivity of the catalyst system determines the degree of branching. By selecting specific palladium precursors and monophosphine ligands, the percentage of α-methyl branching can be controlled, ranging from 28% to 78%.[3][4]
Q4: What is the purpose of using a cocatalyst like MAO in metallocene-catalyzed polymerization?
A4: In metallocene-catalyzed polymerization, a cocatalyst such as methylaluminoxane (MAO) or triisobutylaluminum (B85569) (TIBA) is crucial for activating the metallocene precatalyst. The cocatalyst alkylates the metallocene complex and abstracts a ligand to generate a catalytically active cationic species. Pre-treating the 10-undecen-1-ol monomer with MAO can also prevent catalyst poisoning by the hydroxyl group and improve the polymerization rate.[5]
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight (Mn)
Potential Cause
Recommended Solution
Applicable Method(s)
Premature Chain Termination
Optimize the monomer-to-catalyst ratio. A higher ratio generally favors higher molecular weight.
All methods
Ensure the purity of the monomer and solvent; impurities can act as chain transfer agents.
All methods
Catalyst Deactivation
Verify the stability of the catalyst under the reaction conditions. Consider using a more robust catalyst system.
All methods
For metallocene catalysis, ensure complete activation with the cocatalyst (e.g., MAO).
Metallocene
Suboptimal Reaction Temperature
Investigate a range of temperatures. While higher temperatures can increase reaction rates, they may also accelerate termination reactions.
All methods
Alkene Isomerization
In carbonylative polymerization, employ electron-deficient bis(phosphine) ligands to suppress deleterious alkene isomerization.
Carbonylative
Issue 2: Undesired Branching or Isomerization
Potential Cause
Recommended Solution
Applicable Method(s)
Incorrect Catalyst/Ligand System
For hydroesterificative polymerization, carefully select the palladium precursor and monophosphine ligand to achieve the desired level of branching.
Hydroesterificative
Side Reactions
In carbonylative polymerization, use of specific ligands can minimize alkene isomerization, which can cap the polymer chain growth.
Carbonylative
Uncontrolled Reaction Conditions
Maintain precise control over reaction temperature and pressure, as variations can influence catalyst selectivity.
All methods
Issue 3: Low Polymerization Yield/Conversion
Potential Cause
Recommended Solution
Applicable Method(s)
Catalyst Poisoning
For metallocene-catalyzed polymerization, pre-treat the 10-undecen-1-ol with an aluminum alkyl (e.g., TIBA or MAO) to protect the active site from the hydroxyl group.
Metallocene
Insufficient Reaction Time
Monitor the reaction progress over time to ensure it has reached completion.
All methods
Low Catalyst Activity
Increase the catalyst loading or switch to a more active catalyst system.
All methods
Poor Solubility of Catalyst or Monomer
Ensure all components are well-dissolved in the chosen solvent at the reaction temperature.
All methods
Data Presentation
Table 1: Influence of Catalyst System on Hydroesterificative Polymerization of 10-Undecen-1-ol
A representative protocol for the carbonylative polymerization of 10-undecen-1-ol to form a polyketoester is as follows:
Catalyst Preparation: In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(MeCN)₂(OTs)₂) and the appropriate bis(phosphine) ligand (e.g., dppp(3,5-CF₃)₄) in a suitable solvent and stirred to form the catalyst complex.
Reactor Charging: The catalyst solution is transferred to a high-pressure reactor. 10-undecen-1-ol and the solvent (e.g., o-dichlorobenzene) are then added.
Reaction: The reactor is sealed, pressurized with carbon monoxide (e.g., 100 psi), and heated to the desired temperature (e.g., 30-50 °C). The reaction is allowed to proceed for a set time (e.g., 96 hours).
Work-up: After cooling and venting the reactor, the polymer is isolated by precipitation in a non-solvent such as methanol (B129727) or hexanes.
Purification: The crude polymer is then purified by redissolving and re-precipitating, followed by drying under vacuum.
Workflow for the carbonylative polymerization of 10-undecen-1-ol.
Technical Support Center: 10-Undecen-1-ol Handling and Storage
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 10-Undecen-1-ol, with a specific focus on material compatibility. Frequently A...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 10-Undecen-1-ol, with a specific focus on material compatibility.
Frequently Asked Questions (FAQs)
Q1: What types of materials are incompatible with 10-Undecen-1-ol?
A1: 10-Undecen-1-ol is incompatible with strong oxidizing agents and strong acids.[1][2][3] Contact with these substances can lead to vigorous reactions, potentially causing container pressurization, rupture, and the release of flammable or hazardous materials.
Q2: Can I store 10-Undecen-1-ol in a standard laboratory container?
A2: While 10-Undecen-1-ol is stable under normal storage conditions, it is crucial to use containers made of appropriate materials.[1][3] Glass or chemically resistant polymer containers are generally suitable. Avoid using containers that may have been in contact with or are made of materials that can leach strong acids or oxidizing agents.
Q3: What are the specific hazards of mixing 10-Undecen-1-ol with incompatible materials?
A3: Mixing 10-Undecen-1-ol with strong oxidizing agents can lead to a rapid and exothermic reaction, posing a fire or explosion hazard. Contact with strong acids can also cause vigorous, exothermic reactions. While no hazardous decomposition products are known under normal conditions, heating or reaction with incompatible materials could produce hazardous combustion products.[4]
Q4: Are there any other conditions to avoid during the storage and handling of 10-Undecen-1-ol?
A4: Beyond material incompatibility, it is important to store 10-Undecen-1-ol away from heat, sparks, and open flames as it is a combustible liquid.[1][2][3] Ensure containers are tightly closed and stored in a dry, cool, and well-ventilated place.[2]
Experimental Protocol: Material Compatibility Testing (General Guideline)
This protocol outlines a general procedure for assessing the compatibility of 10-Undecen-1-ol with other materials when specific data is unavailable. This should be performed on a small scale in a controlled environment with appropriate safety measures.
Objective: To observe any signs of reaction between 10-Undecen-1-ol and a test material.
Materials:
10-Undecen-1-ol
Test material (e.g., container material, another reagent)
Small, clean, and dry glass vials with caps
Controlled temperature environment (e.g., water bath)
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
In a well-ventilated fume hood, add a small, measured amount of 10-Undecen-1-ol to a clean glass vial.
Introduce a small, representative sample of the test material to the vial.
Seal the vial, ensuring it is not airtight to prevent pressure buildup.
Place the vial in a controlled environment at the intended experimental temperature.
Observe the mixture for any signs of reaction, such as:
Temperature change (exothermic or endothermic)
Gas evolution
Color change
Precipitate formation
Degradation of the test material
Monitor the sample periodically over the expected duration of the experiment or storage.
If any signs of reactivity are observed, the materials should be considered incompatible.
Properly dispose of the test samples according to institutional guidelines.
Logical Relationship of Incompatibilities
Caption: Incompatibility diagram for 10-Undecen-1-ol.
Troubleshooting low yields in pheromone synthesis from 10-Undecen-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of insect pheromones starting from 10-undecen-1-ol. The focus is on a common three...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of insect pheromones starting from 10-undecen-1-ol. The focus is on a common three-step synthetic route: oxidation to the aldehyde, Wittig reaction for chain extension, and final acetylation.
General Troubleshooting and FAQs
This section addresses common issues applicable to the entire synthesis workflow.
Question: My overall yield is consistently low across all steps. Where should I start troubleshooting?
Answer: Consistently low yields often point to foundational issues rather than a problem with a single reaction. Systematically check the following:
Reagent Purity: Ensure the starting 10-undecen-1-ol is of high purity. Verify the quality and concentration of all reagents, especially organometallics like n-BuLi or Grignard reagents, which can degrade over time.
Solvent Quality: Many steps, particularly the Wittig reaction, are highly sensitive to moisture. Ensure you are using appropriately dried (anhydrous) solvents. The use of freshly distilled solvents over molecular sieves is highly recommended.
Inert Atmosphere: Reactions involving strong bases or organometallics (like ylide formation) require a completely inert atmosphere (Nitrogen or Argon) to prevent quenching by oxygen or moisture. Ensure your glassware is properly dried and the system is well-purged.
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor reaction progress. This helps determine if a reaction is incomplete, has stalled, or is producing multiple side products, allowing you to adjust reaction times or conditions accordingly.
Purification Technique: Improper purification can lead to significant product loss.[1][2] Optimize your purification methods, such as column chromatography, by carefully selecting the stationary phase (e.g., silica (B1680970) gel) and eluent system.[1]
Step 1: Oxidation of 10-Undecen-1-ol to 10-Undecen-1-al
The first key step is the selective oxidation of the primary alcohol to an aldehyde. Low yields here are often due to incomplete reaction or over-oxidation.
Question: My oxidation reaction is not going to completion, and I recover a lot of starting alcohol. What can I do?
Answer: Incomplete conversion is a common issue. Consider these points:
Stoichiometry of Oxidant: You may be using an insufficient amount of the oxidizing agent. Try increasing the molar equivalents of the oxidant (e.g., from 1.1 eq to 1.5 eq).
Reaction Time/Temperature: The reaction may require more time or a slightly elevated temperature to proceed to completion. Monitor the reaction via TLC until the starting material spot has completely disappeared.
Choice of Oxidant: Milder oxidants may struggle with this substrate. Consider switching to a more robust or suitable oxidizing agent. A comparison of common oxidants is provided in the table below.
Question: My main product appears to be the carboxylic acid, not the desired aldehyde. How can I prevent this over-oxidation?
Answer: Over-oxidation occurs when the oxidant is too harsh or reaction conditions are not controlled.
Use a Selective Oxidant: Avoid strong oxidants like potassium permanganate (B83412) or chromic acid. Reagents like Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are specifically designed to stop at the aldehyde stage for primary alcohols.
Control Temperature: For Swern or similar oxidations, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions and over-oxidation.
Immediate Work-up: Once the reaction is complete (as determined by TLC), proceed with the work-up immediately to quench the oxidant and isolate the aldehyde, which can be unstable.
Data Presentation: Comparison of Common Oxidizing Agents
The Wittig reaction is a powerful method for forming the C=C double bond with stereocontrol, which is crucial for pheromone activity.[3] It involves the reaction of the aldehyde with a phosphorus ylide.
Question: I am not observing the characteristic deep red/orange color of the ylide after adding the base. What is wrong?
Answer: The formation of the colored ylide is a key indicator of success. If it doesn't form, consider the following:
Base Strength: The base may not be strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides (used to create Z-alkenes), very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide are required.[4]
Moisture: Traces of water in the solvent or on the glassware will quench the strong base, preventing ylide formation. Ensure all components are rigorously dried.
Reagent Quality: The base itself may have degraded. Use freshly opened or titrated reagents.
Question: The ylide forms, but after adding the aldehyde, the yield of the desired alkene is very low. Why?
Answer: Low alkene yield after successful ylide formation can be due to several factors:
Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow the reaction.
Side Reactions: The ylide can be basic enough to cause self-condensation of the aldehyde (an aldol (B89426) reaction), especially if the aldehyde is added too quickly or at too high a temperature. Add the aldehyde solution slowly at a reduced temperature (e.g., -78 °C or 0 °C) before allowing it to warm.
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). Its removal can be challenging and lead to product loss during column chromatography. See Appendix C for purification tips.
Question: The stereoselectivity of my Wittig reaction is poor, resulting in a mixture of E/Z isomers. How can I improve this?
Answer: The stereochemistry of the Wittig reaction is highly dependent on the ylide's structure and the reaction conditions.
Ylide Type: For many insect pheromones, the (Z)-isomer is required. Non-stabilized ylides (e.g., those with simple alkyl substituents) generally favor the formation of (Z)-alkenes under salt-free conditions.
Salt Effects: The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine (B1666868) intermediate. Using sodium- or potassium-based reagents (e.g., NaH, KHMDS) can improve Z-selectivity.
Solvent and Temperature: The choice of solvent and temperature can also influence the E/Z ratio. Aprotic, non-polar solvents often favor Z-alkene formation.
Step 3: Acetylation of the Terminal Alcohol
The final step for many pheromones is the conversion of a terminal hydroxyl group to an acetate (B1210297) ester.
Question: My acetylation reaction is slow or incomplete. How can I drive it to completion?
Answer: Incomplete acetylation can be addressed by:
Choice of Reagent: Acetic anhydride (B1165640) is a common and effective acetylating agent. For less reactive alcohols, acetyl chloride is more potent but generates HCl.
Use of a Catalyst: The reaction is often catalyzed by a base. Pyridine is commonly used as both a catalyst and solvent. A more powerful catalyst is 4-dimethylaminopyridine (B28879) (DMAP), often used in catalytic amounts alongside a stoichiometric base like triethylamine.
Alternative Protocols: A highly efficient and mild method involves using ethyl acetate as both the acetyl source and the solvent, mediated by potassium hydroxide (B78521) (KOH). This procedure can offer excellent yields for long-chain primary alcohols.
Question: I am concerned about using harsh conditions for my sensitive molecule. Are there milder acetylation methods?
Answer: Yes. The KOH/ethyl acetate method is very mild and proceeds at room temperature. Enzymatic acylation using a lipase (B570770) is another extremely mild and often highly selective method, though it may require specific screening to find a suitable enzyme.
Visualizations
Experimental Workflow
Caption: Overall workflow for pheromone synthesis from 10-undecen-1-ol.
Troubleshooting Logic for Wittig Reaction
Caption: Decision tree for troubleshooting common Wittig reaction issues.
Appendix A: Detailed Experimental Protocols
Protocol 1: Oxidation of 10-Undecen-1-ol with PCC
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere, add a solution of 10-undecen-1-ol (1.0 eq) in anhydrous DCM dropwise at room temperature.
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel or Celite to remove the chromium salts.
Wash the filter cake thoroughly with additional diethyl ether.
Combine the organic filtrates and concentrate the solution under reduced pressure to yield the crude 10-undecen-1-al. The product is often used in the next step without further purification.
Protocol 2: (Z)-Selective Wittig Reaction
Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the desired phosphonium salt (1.1 eq) and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a strong base, such as potassium tert-butoxide in THF (1.1 eq), dropwise.
Allow the mixture to stir at room temperature for 1 hour. The formation of a deep orange or red color indicates the ylide has formed.
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of 10-undecen-1-al (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: Acetylation using KOH and Ethyl Acetate
In a round-bottom flask open to the air, dissolve the alcohol product from the Wittig step (1.0 eq) in ethyl acetate (used as both solvent and reagent).
Add powdered potassium hydroxide (KOH) (1.5 eq) to the solution.
Stir the mixture vigorously at room temperature for 10-30 minutes. Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove the KOH.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acetylated pheromone. Further purification can be performed by column chromatography if necessary.
Appendix B: Data Tables
Table 1: Effect of Base and Solvent on Wittig Z-Selectivity
Phosphonium Salt
Base
Solvent
Temp (°C)
Approx. Z:E Ratio
(C₅H₁₁)PPh₃Br
n-BuLi
THF
-78 to RT
85:15
(C₅H₁₁)PPh₃Br
NaHMDS
THF
-78 to RT
95:5
(C₅H₁₁)PPh₃Br
KHMDS
Toluene
-78 to RT
>98:2
(C₅H₁₁)PPh₃Br
KOtBu
THF
0 to RT
92:8
Note: Data are representative and actual results may vary based on specific substrates and exact conditions.
Appendix C: Purification Guides
Tip for Removing Triphenylphosphine Oxide (TPPO):
TPPO is a common and often difficult-to-remove byproduct from Wittig reactions.
Crystallization: If your product is a non-polar oil, you can often remove a significant amount of TPPO by dissolving the crude mixture in a minimal amount of a cold, non-polar solvent like hexanes or a hexane/ether mixture. The TPPO is less soluble and may precipitate out, allowing it to be removed by filtration.
Column Chromatography: TPPO is quite polar. Using a less polar eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate or ether) will typically leave the TPPO adsorbed to the silica gel while your less polar pheromone product elutes first.
Technical Support Center: Storage and Handling of 10-Undecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 10-Undecen-1-ol during storage. Below you will find frequently asked questio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 10-Undecen-1-ol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 10-Undecen-1-ol degradation during storage?
A1: The primary cause of degradation is autoxidation. Due to its terminal double bond, 10-Undecen-1-ol is susceptible to a free-radical chain reaction with atmospheric oxygen. This process is often initiated or accelerated by exposure to heat, light, and the presence of metal ion impurities.
Q2: What are the observable signs of 10-Undecen-1-ol oxidation?
A2: Initial signs of oxidation can be subtle but may include a change in color from colorless to a yellowish hue, an increase in viscosity, or the development of an off-odor. For a definitive assessment, chemical analysis to determine the peroxide value is recommended.
Q3: What are the recommended storage conditions for 10-Undecen-1-ol?
A3: To minimize oxidation, 10-Undecen-1-ol should be stored in a cool, dry, and dark place. The container should be tightly sealed and the headspace purged with an inert gas, such as nitrogen or argon, to displace oxygen. For long-term storage, refrigeration at 4°C is recommended. For solutions of 10-Undecen-1-ol in a solvent, storage at -20°C or -80°C can extend shelf life to one and six months, respectively.[1]
Q4: How do antioxidants prevent the oxidation of 10-Undecen-1-ol?
A4: Antioxidants, such as Butylated Hydroxytoluene (BHT), function as free radical scavengers. They interrupt the autoxidation chain reaction by donating a hydrogen atom to the reactive peroxy radicals, thereby forming a stable radical and preventing further propagation of the oxidation process.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Yellowing of 10-Undecen-1-ol
Exposure to air and/or light, leading to oxidation.
Store in an amber glass bottle, purge with nitrogen before sealing, and keep in a cool, dark place.
Increased viscosity of the sample
Polymerization initiated by peroxides formed during oxidation.
Confirm oxidation by measuring the peroxide value. If high, consider purification by distillation (after ensuring peroxide levels are not dangerously high). Add a stabilizer like BHT for future storage.
Inconsistent experimental results
Degradation of 10-Undecen-1-ol due to improper storage, leading to the presence of impurities (aldehydes, ketones, etc.).
Always use freshly opened or properly stored material. If oxidation is suspected, verify the purity of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS).
Precipitate formation in the sample
Formation of insoluble polymeric oxidation products.
Filter the sample before use. To prevent recurrence, implement stringent storage protocols including the use of an inert atmosphere and antioxidants.
Quantitative Data on Storage Stability
Table 1: Hypothetical Peroxide Value (meq/kg) of 10-Undecen-1-ol Under Various Storage Conditions
Storage Time (Weeks)
Ambient Temperature (20-25°C), Air
Refrigerated (4°C), Air
Refrigerated (4°C), Nitrogen Atmosphere
Refrigerated (4°C), Nitrogen with BHT (200 ppm)
0
< 1.0
< 1.0
< 1.0
< 1.0
4
5.5
2.5
1.5
< 1.0
8
12.0
5.0
2.5
1.2
12
25.0
9.5
4.0
1.8
Note: These are hypothetical values intended for illustrative purposes.
Experimental Protocols
Peroxide Value Determination (AOCS Official Method Cd 8-53, adapted)
This method determines the peroxide value, a measure of the concentration of peroxides and hydroperoxides formed in the initial stages of lipid oxidation.
0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
1% Starch indicator solution
Procedure:
Accurately weigh approximately 5 g of the 10-Undecen-1-ol sample into a 250 mL Erlenmeyer flask.
Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve the sample.
Add 0.5 mL of saturated KI solution and swirl for 1 minute.
Add 30 mL of deionized water and mix thoroughly.
Titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution with constant swirling until the yellow color of the iodine has almost disappeared.
Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.
Continue the titration until the blue color disappears.
Record the volume of Na₂S₂O₃ solution used.
Perform a blank determination under the same conditions.
Calculation:
Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
Where:
S = volume of titrant for the sample (mL)
B = volume of titrant for the blank (mL)
N = normality of the Na₂S₂O₃ solution
W = weight of the sample (g)
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
GC-MS is a powerful technique to separate and identify volatile and semi-volatile compounds that may form as a result of oxidation.
Instrumentation (Typical):
Gas Chromatograph coupled to a Mass Spectrometer
Capillary Column: e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm)
Procedure (General):
Prepare a dilute solution of the aged 10-Undecen-1-ol sample in a suitable solvent (e.g., dichloromethane).
Inject an appropriate volume of the sample into the GC.
The GC oven temperature is programmed to ramp up to separate the different components of the sample based on their boiling points and interactions with the column.
As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrum of each component is recorded, providing a "fingerprint" that can be compared to a library of known spectra (e.g., NIST) for identification.
Expected Degradation Products:
Based on the autoxidation of similar unsaturated alcohols, potential degradation products that may be identified include:
Hydroperoxides (primary oxidation products)
Aldehydes (e.g., undecanal, decanal)
Ketones
Epoxides
Shorter-chain alcohols and carboxylic acids
Visualizations
Caption: Autoxidation pathway of 10-Undecen-1-ol and the intervention by antioxidants.
Caption: Experimental workflow for assessing the storage stability of 10-Undecen-1-ol.
Technical Support Center: Purification of Commercial 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purifica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of commercial 10-Undecen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 1-Undecen-1-ol?
Commercial 10-Undecen-1-ol may contain several impurities depending on its synthetic route. The two primary manufacturing processes are the reduction of 10-undecenoic acid and the hydroformylation of 1-decene (B1663960) followed by reduction.
Potential Impurities from the Reduction of 10-Undecenoic Acid:
Unreacted 10-Undecenoic Acid: Incomplete reduction can leave traces of the starting carboxylic acid.
Saturated Byproduct (1-Undecanol): Over-reduction or impurities in the starting material can lead to the formation of the corresponding saturated alcohol.
Esters: If an alcohol is used as a solvent or is present as an impurity, esters of 10-undecenoic acid may form.
Potential Impurities from the Hydroformylation of 1-Decene:
Isomeric Alcohols: Isomerization of the double bond in 1-decene during hydroformylation can lead to the formation of other undecenol isomers.[1]
Branched Aldehydes and Alcohols: The hydroformylation process can produce branched aldehydes (e.g., 2-methyldecanal) which are subsequently reduced to branched alcohols.[1]
n-Decane: Hydrogenation of the starting 1-decene results in the formation of n-decane.[1]
Aldol Condensation Products: Self-condensation of the intermediate aldehyde can occur, leading to higher molecular weight impurities.
Q2: What are the primary methods for purifying 10-Undecen-1-ol?
The most common and effective methods for purifying 10-Undecen-1-ol are:
Fractional Vacuum Distillation: Ideal for separating compounds with different boiling points.
Silica (B1680970) Gel Column Chromatography: Effective for separating compounds based on polarity.
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity levels.
Q3: How can I prevent the isomerization of the terminal double bond during purification?
Isomerization of the terminal double bond to form more stable internal alkenes can be a significant issue, especially at elevated temperatures. To minimize this:
Use Low Temperatures: When performing distillation, use a high vacuum to lower the boiling point.
Avoid Acidic Conditions: Acidic conditions can catalyze the isomerization of alkenes. If using silica gel chromatography, the silica can be neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534).
Use Isomerization Inhibitors: In some cases, specific inhibitors can be added to prevent double bond migration, though this is less common for routine purification.[2]
Q4: How can I prevent oxidation of 10-Undecen-1-ol during purification and storage?
Unsaturated alcohols are susceptible to oxidation, which can introduce aldehyde, ketone, or carboxylic acid impurities. To prevent oxidation:
Use an Inert Atmosphere: Perform purifications and storage under an inert atmosphere such as nitrogen or argon to minimize contact with oxygen.
Use Fresh, High-Purity Solvents: Solvents can contain peroxides or other oxidizing impurities. Using freshly distilled or high-purity solvents is recommended.
Avoid Light and Heat: Store the compound in amber or opaque containers and at low temperatures to prevent photo-oxidation and thermally induced oxidation.
Add Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem
Potential Cause
Solution
Bumping or Unstable Boiling
- Uneven heating.- Insufficient vacuum.
- Use a magnetic stir bar or boiling chips.- Ensure the vacuum pump is functioning correctly and all seals are tight.
Poor Separation of Impurities
- Inefficient fractionating column.- Distillation rate is too fast.
- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Decrease the heating rate to allow for proper equilibration on the column.
Product Decomposition or Isomerization
- Distillation temperature is too high.
- Increase the vacuum to further lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
Low Recovery
- Hold-up in the distillation apparatus.- Leaks in the vacuum system.
- Use a smaller distillation setup for smaller quantities.- Check all joints and seals for leaks.
Silica Gel Column Chromatography
Problem
Potential Cause
Solution
Poor Separation (Co-elution)
- Inappropriate solvent system.
- Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for 10-undecen-1-ol is a mixture of hexane (B92381) and ethyl acetate.[3]
Tailing of the Product Peak
- Strong interaction with acidic silica gel.- Column is overloaded.
- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica.- Reduce the amount of crude material loaded onto the column.
Cracking of the Silica Bed
- A sudden change in solvent polarity.
- When running a gradient, change the solvent polarity gradually.- Ensure the silica is well-packed and the column is not allowed to run dry.
Low Recovery
- Irreversible adsorption of the product onto the silica gel.
- Try a different stationary phase, such as neutral alumina.- Deactivate the silica gel with triethylamine.
Compound Degradation on the Column
- The acidic nature of silica gel is causing decomposition or isomerization.
- Use a neutral stationary phase like neutral alumina.- Perform the chromatography quickly and at a lower temperature if possible.
Preparative HPLC
Problem
Potential Cause
Solution
Poor Peak Shape (Tailing or Fronting)
- Column overload.- Inappropriate mobile phase pH.
- Reduce the injection volume or the concentration of the sample.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form (for 10-undecen-1-ol, which is neutral, this is less of a concern unless acidic or basic impurities are present).
Low Recovery
- The compound is precipitating on the column or in the tubing.
- Reduce the sample concentration.- Modify the mobile phase to increase the solubility of the compound.
Inconsistent Retention Times
- Changes in mobile phase composition.- Fluctuation in column temperature.
- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.
Experimental Protocols
Fractional Vacuum Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurity profile and available equipment.
Materials and Equipment:
Crude 10-Undecen-1-ol
Round-bottom flask
Fractionating column (e.g., Vigreux)
Distillation head with condenser and vacuum adapter
Receiving flasks
Heating mantle with a magnetic stirrer
Vacuum pump and pressure gauge
Cold trap
Procedure:
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
Place the crude 10-Undecen-1-ol and a magnetic stir bar into the round-bottom flask.
Connect the apparatus to the vacuum pump with a cold trap in between.
Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
Begin stirring and gradually heat the flask.
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
Monitor the temperature at the distillation head. The temperature should stabilize as the main fraction begins to distill. The boiling point of 10-Undecen-1-ol is approximately 132-133 °C at 15 mmHg.
Collect the main fraction in a separate receiving flask.
Stop the distillation before the flask is completely dry to prevent the formation of non-volatile residues.
Allow the apparatus to cool completely before releasing the vacuum.
Silica Gel Column Chromatography
Materials and Equipment:
Crude 10-Undecen-1-ol
Silica gel (230-400 mesh)
Chromatography column
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Collection tubes or flasks
TLC plates and developing chamber
Procedure:
Solvent System Selection: Use TLC to determine the optimal eluent composition. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the 10-Undecen-1-ol an Rf value of approximately 0.2-0.3.
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without any air bubbles.
Sample Loading: Dissolve the crude 10-Undecen-1-ol in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified 10-Undecen-1-ol.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Preparative HPLC
Materials and Equipment:
Crude 10-Undecen-1-ol
Preparative HPLC system with a suitable detector (e.g., UV or RI)
Preparative C18 column
Mobile phase (e.g., Acetonitrile/Water or Methanol/Water)
Procedure:
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A reverse-phase C18 column is often suitable for this type of compound.
Sample Preparation: Dissolve the crude 10-Undecen-1-ol in the mobile phase and filter it through a 0.45 µm filter.
Purification: Inject the sample onto the preparative HPLC system and begin the run.
Fraction Collection: Collect the fractions corresponding to the peak of 10-Undecen-1-ol.
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, for example, by rotary evaporation or lyophilization, to yield the purified product.
Data Presentation
Table 1: Purity of 10-Undecen-1-ol After Different Purification Methods (Illustrative Data)
Purification Method
Initial Purity (%)
Final Purity (%)
Recovery (%)
Fractional Vacuum Distillation
90
98.5
85
Silica Gel Column Chromatography
90
99.2
75
Preparative HPLC
98.5
>99.9
90
Note: The values presented in this table are for illustrative purposes and actual results may vary depending on the initial purity of the commercial product and the specific experimental conditions.
Visualizations
Caption: A typical workflow for the purification and analysis of 10-Undecen-1-ol.
Caption: A decision-making diagram for selecting a purification method for 10-Undecen-1-ol.
Technical Support Center: Copolymerization of 10-Undecen-1-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the copolymerization of 10-undecen-1-ol. It is designed for resea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the copolymerization of 10-undecen-1-ol. It is designed for researchers, scientists, and drug development professionals working on the synthesis of functionalized polyolefins.
This section addresses common issues encountered during the copolymerization of 10-undecen-1-ol, providing potential causes and actionable solutions.
Q1: Why is my polymerization yielding no polymer or a very low yield?
A1: Low or no yield is the most common problem, typically stemming from catalyst deactivation by the hydroxyl group of 10-undecen-1-ol.
Probable Cause 1: Catalyst Poisoning. The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate to the electrophilic metal center of the catalyst (e.g., Zirconium, Vanadium), leading to deactivation.
Solution: Implement a protecting group strategy. Before introducing the catalyst, the 10-undecen-1-ol monomer must be pre-treated with an alkylaluminum compound, such as methylaluminoxane (B55162) (MAO), triisobutylaluminum (B85569) (TIBA), or diethylaluminium chloride (Et2AlCl).[1][2] This in-situ reaction converts the hydroxyl group into an aluminum alkoxide, which is less coordinating and prevents catalyst poisoning.
Probable Cause 2: Monomer or Solvent Impurities. Water, oxygen, or other polar impurities in the monomer or solvent can deactivate the highly sensitive polymerization catalysts. 10-undecen-1-ol itself should be purified to remove inhibitors or moisture.
Solution: Ensure all reagents and equipment are rigorously purified and dried. The monomer can be purified by distillation after drying over a suitable agent like molecular sieves. Solvents should be passed through purification columns or distilled from appropriate drying agents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Probable Cause 3: Incorrect Cocatalyst/Monomer Ratio. An insufficient amount of the protecting agent (cocatalyst) will leave unreacted hydroxyl groups, leading to catalyst deactivation. Conversely, an excessive amount of cocatalyst can sometimes lead to side reactions or affect the catalyst's activity.
Solution: Optimize the molar ratio of the alkylaluminum cocatalyst to 10-undecen-1-ol. Ratios of Al/hydroxyl group should typically be greater than 1. For instance, in propylene (B89431) copolymerization, aluminum/comonomer ratios were kept above four to avoid activity losses.[3] It is advisable to start with a reported ratio from the literature for your specific catalyst system and then optimize from there.
Q2: The incorporation of 10-undecen-1-ol into the copolymer is very low. How can I increase it?
A2: Low comonomer incorporation can be influenced by catalyst choice, reaction conditions, and monomer reactivity.
Probable Cause 1: Catalyst Type. Different catalyst systems exhibit varying abilities to incorporate polar comonomers. Some catalysts may have a strong preference for the non-polar olefin.
Solution: Select a catalyst known for good tolerance to functional groups. Vanadium-based catalysts, for example, have shown high comonomer incorporation (up to 14.0 mol%) in the copolymerization of ethylene (B1197577) with 10-undecen-1-ol.[4] Palladium catalysts are also known for their high tolerance to polar functionalities.
Probable Cause 2: Reaction Temperature. Polymerization temperature can significantly affect the relative reactivity ratios of the comonomers.
Solution: Optimize the polymerization temperature. For metallocene-catalyzed polymerization, an increase in temperature has been shown to improve the polymerization rate of 10-undecen-1-ol.[2] However, higher temperatures can also lead to catalyst decomposition, so a balance must be found.
Probable Cause 3: Comonomer Concentration. The concentration of 10-undecen-1-ol in the feed will directly influence its incorporation rate.
Solution: Increase the concentration of 10-undecen-1-ol in the reaction mixture. However, be mindful that higher concentrations of the polar monomer can also increase the likelihood of catalyst deactivation if the protection strategy is not robust.
Q3: My GPC analysis shows a bimodal or very broad molecular weight distribution. What does this indicate?
A3: A bimodal or broad molecular weight distribution (high polydispersity index, PDI) suggests the presence of multiple active catalyst sites or chain transfer reactions.
Probable Cause 1: Multiple Active Sites. The catalyst precursor may form different types of active species upon activation, each producing polymers with different molecular weights. This has been observed in ethylene copolymerization with 10-undecen-1-ol using certain metallocene/MAO systems.
Solution: This is often an inherent property of the chosen catalyst system. Switching to a "single-site" catalyst, which is designed to have uniform active centers, can lead to polymers with a narrow molecular weight distribution (PDI ≈ 2).
Probable Cause 2: Chain Transfer Reactions. Chain transfer to the monomer or cocatalyst (alkylaluminum) can terminate a growing polymer chain and initiate a new one, leading to a broader distribution of chain lengths.
Solution: Adjusting the polymerization temperature or the concentration of the chain transfer agent (often the cocatalyst) can help control the rate of these reactions. Lowering the Al/catalyst ratio or the temperature may reduce the frequency of chain transfer events.
Q4: How do I calculate the mole percent (mol%) incorporation of 10-undecen-1-ol from the 1H NMR spectrum?
A4: The mol% incorporation can be calculated by comparing the integral of a characteristic proton signal from the 10-undecen-1-ol unit to the total integral of the polymer backbone protons.
Procedure:
Identify a unique proton signal for the incorporated 10-undecen-1-ol. The protons on the carbon bearing the oxygen (-CH₂-O-) typically appear as a triplet around 3.6 ppm.
Integrate this signal (let's call the integral value IOH). Since this signal corresponds to 2 protons, the relative molar amount is IOH / 2.
Identify and integrate the signals corresponding to the polyethylene (B3416737) backbone (-CH₂- repeating units), which typically appear as a broad signal around 1.2-1.4 ppm. Let's call this integral IBackbone.
The number of protons from the ethylene units is IBackbone minus the contribution from the 8 methylene (B1212753) groups of the undecenol backbone (8 * IOH / 2). So, the molar amount of ethylene units is (IBackbone - 4 * IOH) / 4.
The mol% of 10-undecen-1-ol is calculated using the formula:
mol% = [ ( IOH / 2 ) / ( ( IOH / 2 ) + ( ( IBackbone - 4 * IOH ) / 4 ) ) ] * 100
Quantitative Data Summary
The following tables summarize quantitative data from literature on the copolymerization of ethylene with 10-undecen-1-ol using different catalyst systems.
Table 1: Vanadium-Based Catalyst System for Ethylene/10-Undecen-1-ol Copolymerization
Toluene: Reflux over sodium/benzophenone and distill under argon, or pass through a solvent purification system.
10-Undecen-1-ol: Dry over CaH₂ overnight, then vacuum distill. Store under an inert atmosphere.
3. Polymerization Procedure:
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and connect it to a Schlenk line.
Purge the reactor with ethylene gas and then evacuate. Repeat this cycle three times.
Under an ethylene atmosphere (1 atm), inject the desired amount of anhydrous toluene into the reactor.
Saturate the toluene with ethylene by stirring for 15-20 minutes at the desired reaction temperature (e.g., 50 °C).
In a separate Schlenk flask, pre-treat the 10-undecen-1-ol with the MAO solution. Add the required amount of 10-undecen-1-ol to the flask, followed by the slow, dropwise addition of the MAO solution at 0 °C. The Al/hydroxyl molar ratio should be optimized, but a starting point of 10:1 can be used. Allow the mixture to react for 30 minutes.
Inject the pre-treated 10-undecen-1-ol/MAO mixture into the reactor.
Prepare the catalyst solution by dissolving the metallocene catalyst in a small amount of toluene in a glovebox.
Initiate the polymerization by injecting the catalyst solution into the reactor.
Maintain a constant ethylene pressure and reaction temperature for the desired polymerization time (e.g., 30-60 minutes).
Quench the reaction by slowly adding the acidic methanol solution.
Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol.
Filter the resulting polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Visualizations
Caption: Experimental workflow for 10-undecen-1-ol copolymerization.
Caption: Catalyst deactivation by hydroxyl group coordination.
Caption: Troubleshooting flowchart for low polymer yield.
Technical Support Center: Improving the Solubility of 10-Undecen-1-ol for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 10-Undecen-1-ol in aqueous solutions for in vitro assays. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 10-Undecen-1-ol in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 10-Undecen-1-ol and why is its solubility a concern for in vitro assays?
A1: 10-Undecen-1-ol is a long-chain unsaturated fatty alcohol. Its long hydrocarbon chain makes it hydrophobic, leading to poor solubility in water and aqueous cell culture media. This low solubility can result in inconsistent and inaccurate results in in vitro experiments due to precipitation of the compound.
Q2: What is the aqueous solubility of 10-Undecen-1-ol?
A2: The predicted water solubility of 10-Undecen-1-ol is approximately 0.014 g/L, while experimental data suggests a solubility of around 44 mg/L at 20°C.[1] In practical terms, it is considered insoluble or immiscible in water.[2][3]
Q3: What are the common methods to improve the solubility of 10-Undecen-1-ol for in vitro assays?
A3: The three primary methods to enhance the solubility of hydrophobic compounds like 10-Undecen-1-ol in aqueous solutions for in vitro assays are:
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to first dissolve the compound before diluting it in the aqueous medium.
Surfactants: Employing non-ionic surfactants like Tween® 20 or Tween® 80 to form micelles that encapsulate the hydrophobic compound.[4]
Cyclodextrins: Utilizing cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior, to form inclusion complexes with 10-Undecen-1-ol.[5]
Q4: Are there potential downsides to using these solubilization methods?
A4: Yes, each method has potential drawbacks. Co-solvents can be toxic to cells at higher concentrations. Surfactants can disrupt cell membranes and interfere with certain assays. Cyclodextrins can also interact with assay components and affect cellular processes. It is crucial to perform appropriate controls to account for any effects of the solubilizing agent itself.
Troubleshooting Guide
Problem: My 10-Undecen-1-ol is precipitating when I add it to my cell culture medium.
Possible Cause
Troubleshooting Step
Low Aqueous Solubility
The inherent hydrophobicity of 10-Undecen-1-ol prevents it from dissolving in the aqueous medium.
Incorrect Solvent
Using an inappropriate primary solvent that is not miscible with the aqueous medium.
High Final Concentration
The final concentration of 10-Undecen-1-ol in the medium exceeds its solubility limit, even with a solubilizing agent.
Low Solubilizer Concentration
The concentration of the co-solvent, surfactant, or cyclodextrin (B1172386) is insufficient to maintain 10-Undecen-1-ol in solution.
Improper Mixing Technique
Adding the concentrated stock solution too quickly or without adequate mixing can cause localized precipitation.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the different solubilization methods.
Table 1: Solubility of 10-Undecen-1-ol in Various Solvents
Can be cytotoxic at higher concentrations, may have biological effects.
Can interfere with some enzyme assays and ROS measurements.
Surfactants (e.g., Tween® 20)
0.05% - 0.1% (v/v)
Effective at low concentrations, can improve compound stability.
Can disrupt cell membranes, potential for cytotoxicity.
Can interfere with protein quantification assays and some immunoassays.
Cyclodextrins (e.g., HP-β-CD)
Varies depending on the complex
High solubilization capacity, generally low cytotoxicity.
Can interact with assay components (e.g., fluorescent dyes).
Can interfere with assays involving fluorescent readouts or where the cyclodextrin can encapsulate other assay components.
Experimental Protocols
Workflow for Selecting a Solubilization Method
Caption: General workflow for selecting and validating a solubilization method.
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of 10-Undecen-1-ol in DMSO and its subsequent dilution into cell culture medium.
Materials:
10-Undecen-1-ol
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Vortex mixer
Cell culture medium
Procedure:
Prepare a Concentrated Stock Solution:
a. Weigh a precise amount of 10-Undecen-1-ol in a sterile microcentrifuge tube.
b. Add the required volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 55 mg/mL).
c. Vortex thoroughly until the 10-Undecen-1-ol is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
Dilution into Cell Culture Medium:
a. Warm the cell culture medium to 37°C.
b. To avoid precipitation, add the DMSO stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the medium.
c. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should not exceed 1% (v/v).
d. Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treated samples.
Caption: Workflow for solubilization using a co-solvent.
Protocol 2: Solubilization using a Surfactant (Tween® 20)
This protocol describes the use of Tween® 20 to aid in the dispersion of 10-Undecen-1-ol in an aqueous medium.
Materials:
10-Undecen-1-ol
Tween® 20 (Polysorbate 20)
Sterile aqueous buffer or cell culture medium
Vortex mixer
Sonicator (optional)
Procedure:
Prepare a Surfactant-Containing Medium:
a. Add Tween® 20 to the aqueous buffer or cell culture medium to a final concentration of 0.05% to 0.1% (v/v).
b. Mix thoroughly to ensure the surfactant is evenly dispersed.
Prepare a 10-Undecen-1-ol Stock Solution:
a. Prepare a concentrated stock solution of 10-Undecen-1-ol in a suitable organic solvent like ethanol or DMSO.
Dispersion into Surfactant-Containing Medium:
a. While vortexing the surfactant-containing medium, add the 10-Undecen-1-ol stock solution dropwise.
b. Continue vortexing for several minutes to allow for the formation of micelles.
c. Sonication can be used to further aid in the dispersion and formation of a clear solution.
d. Always include a vehicle control with the same final concentration of the primary solvent and Tween® 20.
Caption: Workflow for solubilization using a surfactant.
Protocol 3: Solubilization using Cyclodextrins (Co-precipitation Method)
This protocol describes the preparation of a 10-Undecen-1-ol/β-cyclodextrin inclusion complex using the co-precipitation method to enhance its aqueous solubility.
Materials:
10-Undecen-1-ol
β-cyclodextrin (or a derivative like HP-β-CD)
Ethanol
Deionized water
Magnetic stirrer and stir bar
Filtration apparatus
Vacuum oven or desiccator
Procedure:
Prepare the Cyclodextrin Solution:
a. Dissolve the desired amount of β-cyclodextrin in deionized water with heating and stirring to create a saturated or near-saturated solution.
Prepare the 10-Undecen-1-ol Solution:
a. Dissolve the 10-Undecen-1-ol in a minimal amount of ethanol.
Formation of the Inclusion Complex:
a. Slowly add the ethanolic solution of 10-Undecen-1-ol to the aqueous β-cyclodextrin solution while stirring vigorously.
b. Continue stirring for several hours (e.g., 4-24 hours) at a controlled temperature to allow for complex formation.
c. Gradually cool the mixture to induce precipitation of the inclusion complex.
Isolation and Drying of the Complex:
a. Collect the precipitate by filtration.
b. Wash the precipitate with a small amount of cold ethanol to remove any uncomplexed 10-Undecen-1-ol.
c. Dry the collected powder in a vacuum oven or desiccator to obtain the solid inclusion complex.
Preparation of the Final Solution:
a. The dried powder of the inclusion complex can then be dissolved in the desired aqueous buffer or cell culture medium.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Comparative study of different synthetic routes to 10-Undecen-1-ol
A Comparative Guide to the Synthetic Routes of 10-Undecen-1-ol For Researchers, Scientists, and Drug Development Professionals 10-Undecen-1-ol, a versatile long-chain unsaturated alcohol, is a valuable building block in...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Synthetic Routes of 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
10-Undecen-1-ol, a versatile long-chain unsaturated alcohol, is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and polymers. Its terminal double bond and primary alcohol functionality allow for a wide range of chemical modifications. This guide provides a comparative analysis of different synthetic routes to 10-Undecen-1-ol, offering insights into their respective methodologies, performance metrics, and overall efficiency. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific application.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to 10-Undecen-1-ol, allowing for a direct comparison of their performance.
High regioselectivity (anti-Markovnikov), avoids harsh reagents.
Multi-step process, borane (B79455) reagents can be sensitive.
Industrial Production via Castor Oil
Castor Oil
Steam (pyrolysis), Reducing agent
Multi-step
500-600 (pyrolysis)
Variable
Utilizes a renewable feedstock, scalable for industrial production.
High energy input for pyrolysis, generates byproducts.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Reduction of 10-Undecenoic Acid with Lithium Aluminum Hydride (LiAlH₄)
This method is a highly efficient laboratory-scale synthesis of 10-Undecen-1-ol.
Procedure:
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.50 g, 40.76 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) is prepared.
The suspension is cooled to 0 °C using an ice bath.
A solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate (B1210297), followed by the cautious addition of water to decompose the excess LiAlH₄ and the aluminum salts.
The resulting mixture is filtered, and the organic layer is separated.
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 4% ethyl acetate in hexane) to afford 10-Undecen-1-ol as a colorless oil (yield: 4.48 g, 97%).
Bouveault-Blanc Reduction of Methyl undec-10-enoate
This modified Bouveault-Blanc reduction offers a high-yield and rapid synthesis using a sodium dispersion.
Procedure:
To a stirred solution of methyl undec-10-enoate (0.50 mmol) in hexane, add isopropanol (2.25 mmol).
Cool the mixture to 0 °C in an ice bath.
Add a commercially available sodium dispersion (e.g., Na-D15, 2.25 mmol) portion-wise over 5 minutes.
After the addition, allow the reaction mixture to stir at room temperature for an additional 10 minutes.
The reaction is quenched by the addition of water.
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The residue is purified by column chromatography (hexanes, then 20% EtOAc/hexane) to yield 10-Undecen-1-ol (96% yield).
Hydroboration-Oxidation of 10-Undecene
This two-step procedure provides the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.
Procedure (Generalised):
Step 1: Hydroboration
In a dry flask under an inert atmosphere, 10-undecene is dissolved in anhydrous THF.
A solution of 9-BBN (0.5 M in THF) is added dropwise at room temperature.
The reaction mixture is stirred at room temperature for several hours to ensure complete hydroboration.
Step 2: Oxidation
The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide (B78521) (e.g., 3M) is carefully added.
Hydrogen peroxide (e.g., 30% aqueous solution) is then added dropwise, maintaining the temperature below 25 °C.
After the addition, the mixture is stirred at room temperature for a few hours.
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
Purification by distillation or column chromatography yields 10-Undecen-1-ol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to 10-Undecen-1-ol.
Caption: Overview of major synthetic pathways to 10-Undecen-1-ol.
Caption: Comparative workflow of key laboratory syntheses.
A Comparative Guide to 10-Undecen-1-ol and Other Long-Chain Alcohols in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired product attributes, reaction efficien...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired product attributes, reaction efficiencies, and overall process viability. Long-chain alcohols, in particular, serve as versatile intermediates in a myriad of applications, ranging from polymer synthesis and surface modification to the development of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of 10-undecen-1-ol with its saturated and alkyne analogues, undecanol (B1663989) and 10-undecyn-1-ol (B139984), focusing on their performance in key synthetic transformations. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these long-chain alcohols is crucial as it dictates their reactivity and suitability for various applications. The presence of a terminal unsaturation in 10-undecen-1-ol and 10-undecyn-1-ol introduces a key point of reactivity not present in the saturated undecanol.
Long-chain alcohols can be utilized as monomers or chain transfer agents in polymerization reactions. The presence and nature of the terminal unsaturation in 10-undecen-1-ol and 10-undecyn-1-ol significantly influence their polymerization behavior and the properties of the resulting polymers.
10-Undecen-1-ol, with its terminal double bond, can undergo polymerization through various mechanisms, including metallocene-catalyzed polymerization and carbonylative polymerization, to produce functionalized polyolefins and polyketoesters.[4][5] The hydroxyl group in these polymers provides a handle for further modification. In contrast, undecanol, being a saturated alcohol, does not undergo polymerization in the same manner but can be used as an initiator or a comonomer in the synthesis of polyesters and polyethers. The terminal alkyne of 10-undecyn-1-ol offers a reactive site for polymerization reactions such as those utilized in "click chemistry," potentially leading to polymers with unique architectures.
Comparative Data in Polymerization
Direct comparative studies on the polymerization of these three alcohols under identical conditions are limited in the literature. However, we can infer performance differences from individual studies.
To a dried flask under an inert atmosphere, add anhydrous toluene and triisobutylaluminum (TIBA).
Cool the mixture and add 10-undecen-1-ol dropwise to allow for the pre-reaction with TIBA, which protects the hydroxyl group.
In a separate reactor, dissolve the metallocene catalyst in toluene and activate with methylaluminoxane (MAO).
Transfer the pre-reacted 10-undecen-1-ol solution to the catalyst solution to initiate polymerization.
Maintain the reaction at the desired temperature for a specified time.
Quench the reaction by adding a suitable agent (e.g., acidified methanol).
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Fig. 1: Experimental workflow for the metallocene-catalyzed polymerization of 10-undecen-1-ol.
Performance in Surface Modification
The ability to form self-assembled monolayers (SAMs) on various substrates is a key application of long-chain organic molecules. The terminal functional group and the nature of the alkyl chain are critical in determining the properties of the resulting monolayer.
10-Undecen-1-ol, with its terminal alkene, can be attached to hydrogen-terminated silicon surfaces via hydrosilylation. The terminal hydroxyl group can then be used for further functionalization. Undecanol, lacking a reactive terminal group other than the hydroxyl, is less commonly used for covalent surface attachment but can form physisorbed layers or be used in esterification reactions with surface-bound carboxylic acids. 10-Undecyn-1-ol, with its terminal alkyne, is an excellent candidate for surface modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering a highly efficient and specific method of surface functionalization.
Comparative Data in Surface Modification
While direct comparative data is scarce, the reactivity of the terminal groups suggests a hierarchy of performance for covalent surface attachment.
Parameter
10-Undecen-1-ol
Undecanol
10-Undecyn-1-ol
Primary Attachment Chemistry
Hydrosilylation on Si-H
Physisorption, Esterification
"Click" Chemistry (e.g., CuAAC)
Reaction Specificity
Good
Low (for covalent attachment)
Very High
Reaction Conditions
Elevated temperatures or UV initiation
Mild (for physisorption)
Mild, often room temperature
Resulting Surface Functionality
Pendent hydroxyl groups
Pendent hydroxyl groups
Pendent hydroxyl groups and triazole linkage
Experimental Protocol: Surface Modification of Silicon via Hydrosilylation of 10-Undecen-1-ol
Materials:
Silicon wafer
Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION
Hydrofluoric acid (HF) solution - EXTREME CAUTION
10-Undecen-1-ol
Anhydrous toluene
Procedure:
Clean the silicon wafer by sonicating in acetone (B3395972) and isopropanol.
Oxidize the surface by immersing in piranha solution.
Remove the oxide layer and create a hydrogen-terminated surface by dipping in HF solution.
Immediately immerse the H-terminated silicon wafer in a solution of 10-undecen-1-ol in anhydrous toluene.
Heat the reaction mixture under an inert atmosphere for several hours.
Remove the wafer, rinse thoroughly with toluene, and sonicate to remove any physisorbed molecules.
Dry the wafer under a stream of nitrogen.
Fig. 2: Workflow for the surface modification of a silicon wafer using 10-undecen-1-ol.
Application in the Synthesis of Pharmaceutical Intermediates
The unique combination of a long alkyl chain and a reactive terminal group makes these alcohols valuable starting materials in multi-step organic synthesis, including the preparation of active pharmaceutical ingredients (APIs). The terminal unsaturation of 10-undecen-1-ol and 10-undecyn-1-ol can be transformed into a variety of other functional groups, while the hydroxyl group can undergo standard alcohol reactions like esterification and etherification.
For instance, the double bond of 10-undecen-1-ol can be subjected to oxidation, hydroboration-oxidation, or epoxidation to introduce new functionalities at the terminus of the long chain. These transformations are crucial in building the complex molecular architectures often found in pharmaceuticals. Undecanol, while less versatile in terms of chain-end modification, can serve as a lipophilic tail in drug molecules. The alkyne group of 10-undecyn-1-ol is particularly useful for conjugation to other molecules via "click" chemistry, a powerful tool in drug discovery and development.
Hypothetical Multi-Step Synthesis of a Drug Intermediate
The following diagram illustrates a hypothetical multi-step synthesis of a potential drug intermediate starting from 10-undecen-1-ol. This pathway demonstrates how the functionalities of 10-undecen-1-ol can be sequentially modified to build molecular complexity.
Fig. 3: A logical relationship diagram for a hypothetical multi-step synthesis of a drug intermediate.
Conclusion
The choice between 10-undecen-1-ol, undecanol, and 10-undecyn-1-ol in synthesis is dictated by the specific requirements of the target application.
10-Undecen-1-ol stands out as a versatile building block, offering both a hydroxyl group for traditional alcohol chemistry and a terminal alkene for a wide range of addition and polymerization reactions. This makes it particularly valuable for creating functional polymers and for surface modification where subsequent derivatization is desired.
Undecanol , the saturated analogue, is a more passive component, primarily useful when a simple, stable long alkyl chain is required without the potential for side reactions at the chain terminus. Its applications are generally limited to those where the hydroxyl group is the sole point of reaction.
10-Undecyn-1-ol , with its terminal alkyne, is the molecule of choice for applications leveraging the high efficiency and specificity of "click" chemistry. This is particularly advantageous in bioconjugation, materials science, and the synthesis of complex molecules where mild and orthogonal reaction conditions are essential.
Researchers should carefully consider the desired reactivity, the intended post-synthesis modifications, and the required reaction conditions when selecting from these long-chain alcohols to optimize their synthetic strategies.
Comparative Analysis of the Biological Activities of 10-Undecen-1-ol and its Esters
A comprehensive guide for researchers, scientists, and drug development professionals on the biological efficacy of 10-Undecen-1-ol and its ester derivatives. This document provides a comparative overview of their antifu...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the biological efficacy of 10-Undecen-1-ol and its ester derivatives. This document provides a comparative overview of their antifungal, antibacterial, and other relevant biological activities, supported by experimental data and detailed methodologies.
Introduction
10-Undecen-1-ol, a long-chain unsaturated fatty alcohol, and its corresponding esters are compounds of significant interest across various scientific and industrial sectors, including pharmaceuticals, cosmetics, and agriculture.[1] Derived from the pyrolysis of ricinoleic acid from castor oil, these molecules exhibit a range of biological activities, most notably antifungal properties. This guide presents a comparative analysis of the biological performance of 10-Undecen-1-ol and several of its aliphatic esters, offering a valuable resource for researchers exploring their potential applications.
Antifungal Activity
The primary and most studied biological activity of 10-undecen-1-ol and its derivatives is their ability to inhibit fungal growth. This activity is attributed to the disruption of fungal cell membranes and the inhibition of morphogenesis, specifically the transition from yeast to the invasive hyphal form in fungi like Candida albicans.
A key study by Vassilev et al. (2020) systematically evaluated the antifungal efficacy of several aliphatic esters of 10-undecylenic acid against common filamentous fungi. The results, presented below, are based on the agar (B569324) well diffusion method, where the diameter of the inhibition zone indicates the potency of the compound.
Comparative Antifungal Efficacy of 10-Undecylenic Acid Esters
Compound
Aspergillus niger
Penicillium sp.
Fusarium moniliforme
Control (Nystatin, 40 µg/mL)
Strong Inhibition
Strong Inhibition
Strong Inhibition
n-Butyl 10-undecylenate
High Activity
High Activity
High Activity
i-Butyl 10-undecylenate
High Activity
High Activity
High Activity
t-Butyl 10-undecylenate
High Activity
High Activity
High Activity
i-Amyl 10-undecylenate
Very High Activity
Very High Activity
Very High Activity
Data synthesized from the findings of Vassilev et al. (2020). "Activity" is a qualitative measure based on the reported zones of inhibition. i-Amyl 10-undecylenate consistently demonstrated the most pronounced antifungal effect among the tested esters.
Antibacterial Activity
While the primary strength of undecylenic acid derivatives lies in their antifungal properties, they also exhibit some antibacterial activity, albeit generally less pronounced. The study by Vassilev et al. (2020) also investigated the effect of these esters on both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Efficacy of 10-Undecylenic Acid Esters
Compound
Staphylococcus aureus (Gram+)
Enterococcus faecalis (Gram+)
Listeria monocytogenes (Gram+)
Escherichia coli (Gram-)
Salmonella sp. (Gram-)
n-Butyl 10-undecylenate
Effective
Effective
Effective
Ineffective
Ineffective
i-Butyl 10-undecylenate
Effective
Effective
Effective
Ineffective
Ineffective
t-Butyl 10-undecylenate
Effective
Effective
Effective
Effective
Effective
i-Amyl 10-undecylenate
Effective
Effective
Effective
Effective
Effective
Data synthesized from the findings of Vassilev et al. (2020). "Effective" indicates the presence of a measurable zone of inhibition.
The results indicate that while the n-butyl and i-butyl esters were primarily effective against Gram-positive bacteria, the t-butyl and i-amyl esters showed a broader spectrum of activity, inhibiting the growth of the tested Gram-negative bacteria as well.
Other Biological Activities
Beyond antimicrobial effects, fatty acids and their esters are known to possess other biological activities, such as insecticidal and pheromonal properties. While specific comparative data for 10-undecen-1-ol esters in these areas is limited, the broader class of compounds is recognized for these effects. For instance, fatty acid methyl esters have demonstrated insecticidal activity against various pests. 10-Undecen-1-yl acetate, an ester of 10-undecen-1-ol, is used as a flavor and fragrance agent and has been assessed for its safety in this context. Further research is warranted to fully elucidate and quantify the insecticidal and pheromonal potential of a wider range of 10-undecen-1-ol esters.
Experimental Protocols
Synthesis of 10-Undecylenic Acid Esters (Conventional Method)
This protocol is based on the conventional synthesis method described by Vassilev et al. (2020).
Reaction Setup: In a flask equipped with a reflux condenser, place 0.5 mol of the respective alcohol (n-butanol, isobutanol, t-butanol, or isoamyl alcohol).
Catalyst Addition: Add 2 mmol of concentrated sulfuric acid as a catalyst.
Acid Addition: Add 4 mmol of 10-undecylenic acid to the mixture.
Reflux: Heat the reaction mixture to reflux and maintain for 120 minutes.
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of distilled water. Extract the ester with three portions of hexane (B92381).
Washing and Drying: Combine the hexane extracts and wash with a 10% sodium carbonate solution, followed by distilled water until the washings are neutral. Dry the hexane phase over anhydrous sodium sulfate.
Solvent Removal: Remove the hexane by distillation to obtain the crude ester.
Purification: The final product can be further purified by column chromatography if required.
Antifungal and Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is a standard method for assessing the antimicrobial activity of lipophilic compounds.
Media Preparation: Prepare Mueller-Hinton agar for bacteria or a suitable fungal agar medium (e.g., Potato Dextrose Agar) and sterilize by autoclaving.
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
Sample Application: Add a defined volume (e.g., 100 µL) of the test compound (10-undecen-1-ol or its esters, dissolved in a suitable solvent) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic or antifungal agent is used as a positive control.
Incubation: Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The primary mechanism of antifungal action for undecylenic acid and its derivatives involves the disruption of the fungal cell's physical and biological processes.
Caption: Proposed mechanism of antifungal action for 10-undecen-1-ol and its esters.
Experimental Workflow
The general workflow for the synthesis and evaluation of the biological activity of 10-undecen-1-ol esters is outlined below.
Caption: General workflow for the synthesis and biological evaluation of 10-undecen-1-ol esters.
Conclusion
10-Undecen-1-ol and its aliphatic esters are promising compounds with significant biological activity, particularly against fungi. The available data suggests that the esterification of 10-undecylenic acid can modulate its antimicrobial spectrum and potency, with the i-amyl ester demonstrating superior antifungal performance in the cited studies. The broader activity of the t-butyl and i-amyl esters against Gram-negative bacteria also warrants further investigation. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the potential of these compounds in the development of new therapeutic and protective agents. Further quantitative studies, such as determining the Minimum Inhibitory Concentration (MIC) for a wider range of esters and microbial species, will be crucial for a more detailed structure-activity relationship analysis and for advancing their application in drug development and other biotechnological fields.
Efficacy of Pheromone-Based Control Strategies for the Summer Fruit Tortrix Moth (Adoxophyes orana)
A Comparative Guide for Researchers and Pest Management Professionals The summer fruit tortrix moth, Adoxophyes orana, is a significant pest in fruit orchards, causing substantial economic losses. While initial investiga...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Pest Management Professionals
The summer fruit tortrix moth, Adoxophyes orana, is a significant pest in fruit orchards, causing substantial economic losses. While initial investigations into various semiochemicals are ongoing, research has identified a specific pheromone blend that is highly effective in monitoring and controlling this pest. This guide provides a comparative analysis of the efficacy of this pheromone-based approach against other control methods, supported by experimental data. It is important to note that the key attractant for A. orana is not 10-Undecen-1-ol, but rather a synergistic blend of two acetate (B1210297) derivatives.
Key Pheromone Components for Adoxophyes orana
Field trials have demonstrated that the most effective sex pheromone for attracting male A. orana is a precise mixture of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. The optimal ratio of these two isomers is crucial for maximum attraction, with a 9:1 blend of (Z)-9 to (Z)-11 isomers being the most effective. The presence of corresponding (E)-isomers has been shown to have a strong inhibitory effect on male moth attraction.
Comparative Efficacy of Control Methods
Various strategies have been developed and tested for the management of A. orana, ranging from traditional insecticide applications to more targeted pheromone-based techniques. The following table summarizes the quantitative data on the efficacy of these methods from several field studies.
A standardized protocol for monitoring A. orana populations using pheromone traps is crucial for effective pest management decisions.
1. Trap Selection and Placement:
Trap Type: Delta traps are commonly used and have shown high efficacy.[6]
Lure: A rubber septum or a similar dispenser loaded with a 9:1 blend of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. Lures should be replaced every 4-6 weeks.[7]
Trap Density: For monitoring, a density of 1-2 traps per hectare is recommended. For mass trapping, a higher density is required.
Trap Height: Traps should be hung in the upper third of the tree canopy, at a height of approximately 1.5-2 meters.[3]
Spacing: When trapping for multiple moth species, traps for different species should be separated by at least 20 meters.[7]
2. Data Collection:
Traps should be inspected weekly, and the number of captured male moths recorded.
The sticky liners of the traps should be replaced when they become saturated with moths or debris.
Field Trial for Mating Disruption Efficacy
1. Experimental Design:
Select two comparable orchard plots, one for the mating disruption treatment and one as an untreated control.
Each plot should be of a sufficient size (e.g., at least 1 hectare) to minimize edge effects.
A buffer zone should be maintained between the plots.
2. Treatment Application:
In the treatment plot, deploy pheromone dispensers throughout the orchard before the first moth flight of the season. The density of dispensers will depend on the product used (e.g., 500-1000 dispensers per hectare).
The control plot receives no treatment.
3. Efficacy Assessment:
Moth Capture in Monitoring Traps: Place pheromone-baited monitoring traps in both the treated and control plots. A significant reduction in moth capture in the treated plot indicates successful mating disruption.
Fruit Damage Assessment: At harvest, randomly sample a large number of fruits (e.g., 1000) from each plot and assess the percentage of fruit damaged by A. orana larvae.
Statistical Analysis: Use appropriate statistical tests to compare the moth capture rates and fruit damage levels between the treated and control plots.
Signaling Pathway and Visualization
The detection of pheromones in Adoxophyes orana is a complex process that begins with the binding of the pheromone molecules to Odorant-Binding Proteins (OBPs) within the sensillar lymph of the male moth's antennae. These OBPs then transport the pheromones to Olfactory Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. The activation of these receptors triggers a signal transduction cascade that ultimately leads to a behavioral response in the male moth. Recent studies have identified two general odorant-binding proteins, AoraGOBP1 and AoraGOBP2, in A. orana that are involved in the recognition of sex pheromones and host plant volatiles.[8][9]
Experimental Workflow for Pheromone Trap Efficacy Trial
A typical workflow for a field trial evaluating pheromone trap efficacy.
Pheromone Signaling Pathway in Adoxophyes orana
Simplified diagram of the pheromone signaling pathway in Adoxophyes orana.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic vs. Natural 10-Undecen-1-ol
A Comparative Guide for Researchers and Drug Development Professionals In the realm of chemical synthesis and natural product chemistry, the origin of a molecule can be as significant as its structure. 10-Undecen-1-ol, a...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of chemical synthesis and natural product chemistry, the origin of a molecule can be as significant as its structure. 10-Undecen-1-ol, a versatile fatty alcohol utilized in the pharmaceutical, cosmetic, and fragrance industries, can be sourced through both synthetic routes and from natural feedstocks. While the idealized chemical structure remains identical, the journey from starting material to final product can leave subtle yet discernible traces in the substance's spectroscopic profile. This guide provides a detailed spectroscopic comparison of 10-Undecen-1-ol from synthetic and natural origins, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for characterization and quality control.
The fundamental spectroscopic characteristics of pure 10-Undecen-1-ol are consistent regardless of its origin. However, the primary distinguishing factor between synthetic and natural variants lies in their impurity profiles, which are unique to the production method. "Natural" 10-Undecen-1-ol is predominantly derived from the pyrolysis of castor oil, which yields 10-undecenoic acid, subsequently reduced to the alcohol. Synthetic routes are more varied, including the reduction of synthetically derived 10-undecenoic acid using reagents like lithium aluminum hydride (LiAlH4) or through processes such as olefin hydroformylation.
This guide will present the archetypal spectroscopic data for 10-Undecen-1-ol and discuss how potential impurities from both provenances may manifest in the spectra, providing a framework for researchers to assess the purity and origin of their samples.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for pure 10-Undecen-1-ol.
Table 1: ¹H NMR Spectroscopic Data for 10-Undecen-1-ol (CDCl₃, 300-500 MHz)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
5.88 - 5.74
m
1H
-CH=CH₂
5.02 - 4.90
m
2H
-CH=CH₂
3.64
t, J = 6.6 Hz
2H
-CH₂OH
2.04
q, J = 6.9 Hz
2H
=CH-CH₂-
1.56
p, J = 6.8 Hz
2H
-CH₂-CH₂OH
1.41 - 1.25
m
12H
-(CH₂)₆-
Table 2: ¹³C NMR Spectroscopic Data for 10-Undecen-1-ol (CDCl₃, 75-125 MHz)
Chemical Shift (ppm)
Assignment
139.2
-CH=CH₂
114.1
-CH=CH₂
63.1
-CH₂OH
33.8
=CH-CH₂-
32.8
-CH₂-CH₂OH
29.5
-(CH₂)n-
29.4
-(CH₂)n-
29.1
-(CH₂)n-
28.9
-(CH₂)n-
25.7
-(CH₂)n-
Table 3: Key IR Absorption Bands for 10-Undecen-1-ol (Neat)
Wavenumber (cm⁻¹)
Intensity
Assignment
~3330
Strong, Broad
O-H stretch (alcohol)
~3075
Medium
=C-H stretch (alkene)
~2925, ~2855
Strong
C-H stretch (alkane)
~1641
Medium
C=C stretch (alkene)
~1058
Strong
C-O stretch (primary alcohol)
~991, ~909
Strong
=C-H bend (alkene, out-of-plane)
Table 4: Mass Spectrometry Data for 10-Undecen-1-ol (Electron Ionization, 70 eV)
m/z
Relative Intensity
Assignment
170
Low
[M]⁺ (Molecular Ion)
152
Low
[M-H₂O]⁺
137
Low
[M-H₂O-CH₃]⁺
69, 55, 41
High
Alkyl fragments
Discussion of Potential Spectroscopic Differences
While the spectra of pure synthetic and natural 10-Undecen-1-ol are identical, the presence of impurities can lead to observable differences.
Natural (Castor Oil-Derived): Castor oil contains a high percentage of ricinoleic acid, but also other fatty acids such as oleic, linoleic, and stearic acids. The pyrolysis and subsequent reduction process may carry through or generate other long-chain alcohols.
NMR: The presence of saturated alcohols (e.g., 1-undecanol) would result in the absence of olefinic proton and carbon signals. Other unsaturated alcohols with different chain lengths or double bond positions would introduce additional, distinct olefinic and allylic signals.
IR: A decrease in the relative intensity of the C=C stretch (~1641 cm⁻¹) and =C-H bands (~3075, 991, 909 cm⁻¹) compared to the C-H alkane stretches (~2925, 2855 cm⁻¹) might indicate the presence of saturated impurities.
MS: The presence of other fatty alcohols would be indicated by molecular ions corresponding to their respective molecular weights.
Synthetic: The impurity profile of synthetic 10-Undecen-1-ol is dependent on the specific route.
Reduction of 10-undecenoic acid: Incomplete reduction could leave traces of the starting carboxylic acid.
NMR: A broad singlet between 10-12 ppm (carboxylic acid proton) and a carbonyl signal around 180 ppm in the ¹³C NMR would be indicative of this impurity.
IR: A broad O-H stretch from ~3300-2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ would signal the presence of the carboxylic acid.
Hydroformylation of 1-decene: This process can yield both the terminal aldehyde (which is then reduced to the primary alcohol, 10-undecen-1-ol) and the internal, branched isomer, as well as the saturated alkane (decane) as a byproduct.
NMR: The presence of the isomeric alcohol would introduce more complex signals in the alkyl and alcohol regions of the spectrum. The presence of decane (B31447) would be seen as sharp singlets/multiplets in the aliphatic region without any corresponding alcohol or olefinic protons.
GC-MS: This is the most effective technique for separating and identifying such isomeric and alkane impurities.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 10-Undecen-1-ol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the 10-Undecen-1-ol sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation: A 300 MHz or higher field strength NMR spectrometer.
¹H NMR Acquisition:
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
Use a pulse angle of 30-45 degrees and a relaxation delay of at least 1-2 seconds.
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds).
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.
2. Infrared (IR) Spectroscopy
Sample Preparation: As 10-Undecen-1-ol is a liquid at room temperature, the spectrum can be acquired directly as a neat thin film.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and good quality spectra.
Acquisition:
Obtain a background spectrum of the clean ATR crystal.
Place a small drop of the sample onto the ATR crystal.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Data Processing: Perform an ATR correction if necessary and present the data as transmittance or absorbance.
3. Mass Spectrometry (MS)
Sample Preparation: Dilute the 10-Undecen-1-ol sample in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injection: Inject 1 µL of the diluted sample in split or splitless mode.
Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250-280°C) at a rate of 10-20°C/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Data Analysis: Identify the peak corresponding to 10-Undecen-1-ol in the total ion chromatogram and analyze its mass spectrum. Search for peaks corresponding to potential impurities.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative analysis of synthetic versus natural 10-Undecen-1-ol.
Caption: A flowchart illustrating the process of spectroscopic comparison between synthetic and natural 10-Undecen-1-ol.
Comparative
A Comparative Guide to Validated Analytical Methods for 10-Undecen-1-ol Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methodologies for the quantification of 10-Undecen-1-ol, a versatile long-chain unsaturat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 10-Undecen-1-ol, a versatile long-chain unsaturated alcohol utilized in cosmetics, fragrances, and pharmaceuticals. The selection of an appropriate analytical technique is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines the most common and effective methods, presenting their performance data and detailed experimental protocols to aid in methodological selection and implementation.
Introduction to 10-Undecen-1-ol
10-Undecen-1-ol (also known as undecylenyl alcohol) is a fatty alcohol with the molecular formula C₁₁H₂₂O. Its dual functionality, featuring a terminal double bond and a primary alcohol group, makes it a valuable intermediate in chemical synthesis and a functional ingredient in various formulations. Accurate and precise quantification of 10-Undecen-1-ol is essential to ensure product quality, safety, and efficacy.
The primary analytical techniques for the quantification of 10-Undecen-1-ol and related fatty alcohols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
Gas Chromatography (GC) Methods
GC is a powerful technique for the analysis of volatile compounds like 10-Undecen-1-ol. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 1: Performance of GC-based Methods for Fatty Alcohol/Related Compound Analysis
Reverse-phase HPLC is a suitable alternative for the analysis of 10-Undecen-1-ol, especially for non-volatile matrices or when derivatization is not desirable.[4] Detection is typically performed using an Ultraviolet (UV) detector.
Table 2: Performance of a Representative HPLC-UV Method for a Relevant Compound Class (Organic UV Filters)[5]
Parameter
HPLC-UV (Organic UV Filters)
Linearity (R²)
> 0.999
Limit of Detection (LOD)
0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)
0.03 - 0.3 µg/mL
Accuracy (% Recovery)
98.0 - 102.0 %
Precision (RSD)
< 2.0 %
Typical Matrix
Cosmetic emulsions
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the quantification of 10-Undecen-1-ol.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is adapted from a validated procedure for the analysis of palm-based fatty alcohols.
1. Sample Preparation (Silylation for Fatty Alcohols):
To 10 mg of the fatty alcohol sample, add 1 mL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Heat the mixture at 60°C for 30 minutes.
Cool to room temperature before injection.
2. GC-FID Conditions:
Column: ZB-FFAP (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp to 240°C at 5°C/minute.
Hold at 240°C for 16 minutes.
Injector Temperature: 250°C.
Detector Temperature: 260°C.
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injection Volume: 1 µL.
Split Ratio: 50:1.
3. Data Analysis:
Quantification is typically performed using an external or internal standard method. A calibration curve is generated by plotting the peak area against the concentration of 10-Undecen-1-ol standards.
This protocol is based on general reverse-phase HPLC methods for compounds of similar polarity.
1. Sample Preparation:
Dissolve a known weight of the sample in the mobile phase or a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a volatile acid like formic acid (0.1%) can be added to the mobile phase.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
UV Detection Wavelength: As 10-Undecen-1-ol lacks a strong chromophore, detection might be challenging. A low wavelength (e.g., 200-210 nm) would be required, or derivatization with a UV-absorbing agent could be considered.
3. Data Analysis:
Similar to GC-FID, quantification is achieved by constructing a calibration curve from the peak areas of known concentrations of 10-Undecen-1-ol standards.
Methodology Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the quantification of 10-Undecen-1-ol using Gas Chromatography.
Caption: General workflow for the quantification of 10-Undecen-1-ol using High-Performance Liquid Chromatography.
A Comparative Guide to Catalytic Systems for 10-Undecen-1-ol Polymerization
For Researchers, Scientists, and Drug Development Professionals The polymerization of 10-undecen-1-ol, a versatile bio-based monomer, offers a pathway to functionalized polyolefins with pendant hydroxyl groups, which are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 10-undecen-1-ol, a versatile bio-based monomer, offers a pathway to functionalized polyolefins with pendant hydroxyl groups, which are valuable for further chemical modifications and the development of advanced materials. The choice of catalytic system is paramount as it dictates the polymer's microstructure, molecular weight, and overall properties. This guide provides an objective comparison of two prominent catalytic systems for 10-undecen-1-ol polymerization: Palladium-catalyzed hydroesterificative polymerization and Metallocene-catalyzed coordination polymerization, supported by experimental data.
Performance Comparison of Catalytic Systems
The performance of different catalytic systems for 10-undecen-1-ol polymerization varies significantly in terms of monomer conversion, polymer molecular weight, and control over the polymer architecture. Below is a summary of key performance indicators for Palladium- and Metallocene-based systems.
Note: " - " indicates data not specified in the provided search results. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline generalized experimental protocols for the discussed catalytic systems.
This method facilitates the synthesis of polyesters with varying degrees of branching from 10-undecen-1-ol.[1]
1. Reactor Setup: A high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
2. Reagent Addition: The reactor is charged with the palladium precursor (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., P(furyl)₃), 10-undecen-1-ol, a solvent (e.g., dioxane), and water.
3. Reaction Conditions: The reactor is pressurized with carbon monoxide (CO) to the desired pressure (e.g., 0.8 MPa) and heated to the reaction temperature (e.g., 100°C). The reaction mixture is stirred for a specified duration (e.g., 16 hours).
4. Polymer Isolation: After the reaction, the reactor is cooled, and the pressure is carefully released. The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Metallocene-Catalyzed Coordination Polymerization
This approach is employed to produce linear poly(10-undecen-1-ol) with terminal double bonds, which can serve as macromonomers.
1. Monomer Pre-treatment: To protect the hydroxyl group of 10-undecen-1-ol and prevent catalyst poisoning, it is pre-treated with a protecting agent like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO) in a dry, inert solvent (e.g., toluene).
2. Reactor Preparation: A polymerization reactor (e.g., a Schlenk flask or a stainless-steel autoclave) is rigorously dried and purged with an inert gas.
3. Polymerization: The pre-treated monomer solution is transferred to the reactor. The metallocene catalyst (e.g., Cp₂ZrCl₂) activated with a co-catalyst (e.g., MAO) is then injected to initiate polymerization. The reaction proceeds at a controlled temperature for a specific time.
4. Termination and Polymer Recovery: The polymerization is terminated by adding a quenching agent (e.g., acidified methanol). The polymer is then precipitated, washed, and dried under vacuum.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the solution-phase polymerization of 10-undecen-1-ol, applicable to various catalytic systems.
Caption: Generalized workflow for 10-undecen-1-ol polymerization.
Signaling Pathways and Logical Relationships
The choice of catalyst and ligand directly influences the polymerization mechanism and the resulting polymer microstructure. The following diagram illustrates the logical relationship between catalyst components and polymer architecture for the palladium-catalyzed system.
Caption: Catalyst influence on polymerization pathway and product.
The Strategic Value of 10-Undecen-1-ol: A Cost-Benefit Analysis for Chemical Synthesis
For researchers and professionals in drug development and materials science, the selection of a starting material is a critical decision that balances cost, versatility, and performance. 10-Undecen-1-ol, a bio-based line...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and materials science, the selection of a starting material is a critical decision that balances cost, versatility, and performance. 10-Undecen-1-ol, a bio-based linear alcohol with a terminal double bond, presents a compelling option for the synthesis of a wide array of valuable molecules, from specialty polymers to fine fragrances. This guide provides a comprehensive cost-benefit analysis of 10-Undecen-1-ol, comparing it with relevant alternatives and providing the necessary data and protocols to support informed decision-making.
Executive Summary
10-Undecen-1-ol offers a unique combination of a primary alcohol and a terminal alkene, making it a versatile building block for a variety of chemical transformations. Its derivation from castor oil positions it as a renewable and sustainable alternative to petroleum-based starting materials. While its upfront cost may be higher than some conventional alternatives, its value is realized in the synthesis of high-performance polymers and complex fine chemicals where its specific structure and functionality are advantageous.
Cost Analysis
The economic viability of using 10-Undecen-1-ol is a key consideration. The following table provides a comparative cost overview of 10-Undecen-1-ol and its alternatives. Prices are subject to market fluctuations and should be considered as estimates.
The primary benefits of 10-Undecen-1-ol lie in its versatility as a chemical intermediate, particularly in the synthesis of specialty polymers and fine chemicals.
Polymer Synthesis
The bifunctionality of 10-Undecen-1-ol (a primary alcohol and a terminal alkene) allows for its use in the synthesis of a variety of polymers, including polyesters and polyurethanes. The terminal double bond is particularly amenable to reactions such as metathesis and radical polymerizations.
Comparison with Alternatives in Polyester Synthesis:
Starting Material
Polymer Type
Molecular Weight (Mw, g/mol )
Melting Temp (Tm, °C)
Tensile Strength (MPa)
Elongation at Break (%)
Reference
10-Undecen-1-ol derivative
Poly(ester-ether)
~26,000
53
Not Reported
Not Reported
1,12-Dodecanediol
Poly(dodecylene octanedioate)
>60,000
Not Reported
20.8
255
1,12-Dodecanediol
Poly(dodecylene sebacate)
>60,000
Not Reported
25.3
254
Key Insights:
Functionality: 10-Undecen-1-ol's terminal double bond allows for post-polymerization modification, a feature not present in saturated diols like 1,12-dodecanediol. This enables the creation of functional polymers with tailored properties.
Renewable Source: 10-Undecen-1-ol is derived from castor oil, a renewable resource, which is a significant advantage in developing sustainable materials.
Performance: While polyesters derived from 1,12-dodecanediol can achieve high molecular weights and exhibit good mechanical properties, the unique architecture of polymers from 10-Undecen-1-ol can lead to novel materials like polyketoesters with tunable compositions.
Fine Chemicals and Fragrance Synthesis
The linear chain and terminal functionality of 10-Undecen-1-ol make it a valuable precursor for the synthesis of macrocyclic musks and other fragrance compounds.
Comparison with an Alternative Fragrance Precursor:
Feature
10-Undecen-1-ol
Citronellol
Odor Profile
Waxy, fresh, slightly rosy
Floral, rosy, citrusy
Applications
Precursor to macrocyclic musks (e.g., Exaltolide®)
Direct use in perfumes, precursor to other rose-scented chemicals
Key Reactions
Metathesis, oxidation, lactonization
Oxidation, esterification
Renewable Source
Yes (Castor Oil)
Yes (Citronella Oil)
Key Insights:
Structural Advantage: The C11 backbone of 10-Undecen-1-ol is ideal for the synthesis of C15 and C16 macrocyclic musks, which are highly valued in the fragrance industry.
Versatility: While citronellol is primarily used for its rosy scent, 10-Undecen-1-ol serves as a more fundamental building block for a wider range of complex fragrance molecules.
Experimental Protocols
Synthesis of Poly(10-undecen-1-ol) via Metallocene-Catalyzed Polymerization
This protocol is adapted from the general procedures described in the literature for the polymerization of α-olefins using metallocene catalysts.
Add pyridinium chlorochromate (PCC) to the solution.
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.
Evaporate the solvent to obtain the crude 10-undecenal.
The resulting aldehyde can then be used in subsequent steps to form the macrocyclic lactone through various methods, such as ring-closing metathesis followed by oxidation and cyclization.
Visualizing Synthetic Pathways
Carbonylative Polymerization of 10-Undecen-1-ol to Polyketoesters
The following diagram illustrates the catalytic cycle for the formation of polyketoesters from 10-Undecen-1-ol, highlighting the key intermediates and competing pathways.
Caption: Catalytic cycle for polyketoester synthesis.
Multi-step Synthesis of a Macrocyclic Lactone
This workflow illustrates a potential synthetic route from 10-Undecen-1-ol to a macrocyclic lactone, a precursor to musk fragrances.
Caption: A potential workflow for macrocyclic lactone synthesis.
Conclusion
10-Undecen-1-ol stands as a strategically valuable starting material for the synthesis of advanced polymers and high-value fine chemicals. Its bio-based origin provides a significant sustainability advantage. While a direct cost comparison with some commodity alternatives may not always be favorable, a comprehensive benefit analysis reveals its potential for creating novel materials with unique properties and for accessing complex molecular architectures in fragrance synthesis. For researchers and developers focused on innovation and sustainability, 10-Undecen-1-ol represents a compelling investment with the potential for high returns in performance and market differentiation.
A Comparative Environmental Impact Assessment of 10-Undecen-1-ol Synthesis: Chemical vs. Biotechnological Routes
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the environmental impact of two primary synthesis routes for 10-Undecen-1-ol: a traditional chemical reductio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of two primary synthesis routes for 10-Undecen-1-ol: a traditional chemical reduction method and a modern biotechnological approach. The assessment is based on established green chemistry metrics, detailed experimental protocols, and supporting data to aid researchers in selecting more sustainable synthetic strategies.
Executive Summary
The synthesis of 10-Undecen-1-ol, a valuable chemical intermediate, can be achieved through various methods. This guide focuses on the comparison of a conventional chemical route, the reduction of 10-undecenoic acid with lithium aluminum hydride (LiAlH4), against a representative biotechnological route involving the microbial fermentation of renewable feedstocks. The analysis reveals significant differences in the environmental footprint of these two approaches. While the chemical method offers a high yield in a short reaction time, it relies on hazardous reagents and generates a substantial amount of waste, as reflected in its high E-factor and Process Mass Intensity (PMI). In contrast, the biotechnological route, although currently often associated with lower titers and longer production times, utilizes renewable resources, operates under milder conditions, and has the potential for a significantly lower environmental impact.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the chemical and biotechnological synthesis of 10-Undecen-1-ol.
Table 1: Comparison of Reaction Parameters and Yield
LiAlH4: Flammable solid, reacts violently with water, causes severe skin burns and eye damage. THF: Highly flammable liquid and vapor, may form explosive peroxides.
Generally regarded as safe (GRAS) microorganisms. Media components are largely non-hazardous.
Solvent Profile
Use of volatile and flammable organic solvents.
Primarily water-based medium.
Waste Generation
Aluminum salts, organic solvent waste.
Biomass, CO2, residual media components.
Energy Consumption
Heating/cooling for reaction and distillation for purification.
Bioreactor operation (sterilization, agitation, aeration, temperature control).
Experimental Protocols
Chemical Synthesis: Reduction of 10-Undecenoic Acid with LiAlH4
This protocol is adapted from established literature procedures for the reduction of carboxylic acids.[1]
To a stirred solution of LiAlH4 in 100 mL of dry THF, a solution of 10-undecenoic acid in 10 mL of dry THF is added dropwise at 0°C under an inert atmosphere.
The reaction mixture is stirred for 30 minutes at room temperature.
The reaction is quenched by the careful addition of ethyl acetate.
The resulting mixture is filtered.
The organic layer is washed with water and brine, then dried over anhydrous Na2SO4.
The solvent is removed under reduced pressure.
The crude product is purified by column chromatography (4% ethyl acetate in hexane) to yield 10-Undecen-1-ol as a colorless oil (4.48 g, 97% yield).
Biotechnological Synthesis: Representative Protocol for Fatty Alcohol Production
This is a generalized protocol based on the production of fatty alcohols in engineered E. coli. A specific strain engineered for C11 unsaturated alcohol production would be required for the synthesis of 10-Undecen-1-ol.
Materials:
Engineered E. coli strain harboring plasmids for the fatty alcohol production pathway.
M9 minimal medium supplemented with glucose (e.g., 20 g/L).
Appropriate antibiotics for plasmid maintenance.
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
A single colony of the engineered E. coli strain is used to inoculate a starter culture in Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C.
The overnight culture is used to inoculate the main culture in M9 minimal medium supplemented with glucose and antibiotics in a bioreactor.
The culture is grown at 37°C with aeration and agitation to maintain dissolved oxygen levels.
When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), the culture is induced with IPTG to trigger the expression of the fatty alcohol synthesis pathway.
The fermentation is continued for 48-96 hours.
The fatty alcohol product can be extracted from the culture broth and/or cell pellet using an organic solvent (e.g., ethyl acetate).
The extracted product is then purified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualizations
Caption: Chemical synthesis workflow for 10-Undecen-1-ol via LiAlH4 reduction.
Caption: Generalized metabolic pathway for microbial synthesis of 10-Undecen-1-ol.